Flutazolam
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSSTNVXWNLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023072 | |
| Record name | Flutazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27060-91-9 | |
| Record name | Flutazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutazolam [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2K7O5D8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flutazolam: A Technical Overview of its Chemical Identity, Pharmacology, and Analysis
Flutazolam is a benzodiazepine derivative primarily developed and used in Japan.[1][2] Like other drugs in its class, it exhibits sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] This technical guide provides an in-depth look at its chemical nomenclature, physicochemical properties, metabolic pathway, and mechanism of action, tailored for researchers and professionals in drug development.
Chemical Identity: IUPAC Name and Synonyms
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1][3]oxazolo[3,2-d]benzodiazepin-6-one .
The compound is a racemic mixture. The IUPAC name for the (R)-enantiomer is (11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-oxazolo[3,2-d]benzodiazepin-6-one.
This compound is known by various synonyms and identifiers, which are crucial for tracking in literature and databases. These include:
-
Trade Name: Coreminal
-
Manufacturers' Codes: MS-4101, Ro-7-6102
-
CAS Name: 10-Chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)oxazolo[3,2-d]benzodiazepin-6(5H)-one
-
Other Synonyms: Flutazolamum, 10-chloro-11b-(2'-fluorophenyl)-2,3,5,6,7,11b-hexahydro-7-(2''-hydroxyethyl)benzo(6,7)-1,4-diazepino(5,4-b)oxazol-6-one
Physicochemical and Pharmacokinetic Properties
Quantitative data for this compound is summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₈ClFN₂O₃ | |
| Molar Mass | 376.81 g·mol⁻¹ | |
| Appearance | White prisms from toluene | |
| Melting Point | 142-147 °C | |
| pKa | 5.40 | |
| Solubility | Freely soluble in chloroform, ethanol; Moderately soluble in acetone, benzene, methanol; Practically insoluble in water. |
| CAS Number | 27060-91-9 | |
Table 2: Pharmacokinetic Data
| Parameter | Value | Reference |
|---|---|---|
| Route of Administration | Oral | |
| Metabolism | Hepatic, primarily via the cytochrome P450 system (CYP3A4). | |
| Elimination Half-life | 3.5 hours (Parent Compound) | |
| Major Active Metabolite | N-desalkylflurazepam (Norflurazepam) | |
| Half-life of Metabolite | 47-100 hours | |
| Onset of Action | 30 to 60 minutes |
| Duration of Action | 6 to 8 hours | |
Metabolism and Pharmacological Activity
This compound is metabolized in the liver into its major active metabolite, N-desalkylflurazepam, also known as norflurazepam. This metabolite is also a principal metabolite of another benzodiazepine, flurazepam. While this compound itself has a very short half-life of about 3.5 hours, the long half-life of N-desalkylflurazepam (47-100 hours) contributes significantly to the drug's overall pharmacological effect.
Mechanism of Action
Like other benzodiazepines, this compound exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which increases the affinity of GABA for its own binding site. This enhancement of GABAergic activity leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less excitable, producing the anxiolytic, sedative, and muscle relaxant effects.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published in readily available literature. However, key methodologies can be inferred from existing studies and general pharmaceutical practice.
The synthesis of this compound, a tricyclic benzodiazepine derivative, is described in patents BE 765253 and US 3905956. The general synthesis of 1,4-benzodiazepines often involves the use of 2-aminobenzophenones as key precursors. These precursors undergo a series of reactions to build the characteristic diazepine ring structure.
The psychopharmacological profile of this compound was established in studies comparing its effects to diazepam. These experiments, conducted in animal models (e.g., mice), typically involve assessing:
-
Anxiolytic effects: Using tests like the anticonflict test.
-
Sedative effects: Measuring reductions in spontaneous locomotor activity and potentiation of ethanol-induced anesthesia.
-
Anticonvulsant effects: Evaluating the prevention of chemically-induced (e.g., pentylenetetrazole, strychnine) or electrically-induced (maximal electroshock) convulsions.
-
Muscle relaxant effects: Assessed through various standard laboratory tests for muscle coordination and relaxation.
A method for screening various sedative-hypnotics, including this compound, in serum has been developed using liquid chromatography/single quadrupole mass spectrometry (LC/MS). This technique allows for the sensitive and specific detection and quantification of the drug and its metabolites in biological samples, which is essential for pharmacokinetic and toxicological studies.
For animal studies, formulations for oral or injection administration are required. A common method for preparing a formulation for a compound with low water solubility involves creating a suspension or solution using a vehicle. An example protocol for an oral suspension is as follows:
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Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) by dissolving 0.5 g of CMC-Na in 100 mL of distilled water.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Mix thoroughly to create a homogenous suspension, ready for administration.
References
An In-Depth Technical Guide to the Synthesis of Flutazolam and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutazolam, a tricyclic benzodiazepine derivative, has been utilized for its anxiolytic properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It includes detailed experimental protocols derived from key patents and relevant scientific literature, alongside a structured presentation of quantitative data to facilitate comparison and analysis. Furthermore, this document presents diagrammatic representations of the synthetic pathways to enhance understanding of the chemical transformations involved.
Introduction
This compound, chemically known as 10-Chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)oxazolo[3,2-d][1]benzodiazepin-6(5H)-one, is a benzodiazepine derivative with a fused oxazolo ring system.[2] Like other benzodiazepines, its pharmacological effects are mediated through the modulation of GABA-A receptors in the central nervous system. The synthesis of this compound and its analogs is of significant interest to medicinal chemists for the development of new therapeutic agents with potentially improved pharmacological profiles. This guide outlines the core synthetic strategies and provides detailed experimental procedures for the preparation of these compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Registry Number | 27060-91-9 | |
| Molecular Formula | C₁₉H₁₈ClFN₂O₃ | |
| Molecular Weight | 376.81 g/mol | |
| Melting Point | 142-147 °C | |
| pKa | 5.40 | |
| Solubility | Freely soluble in chloroform and ethanol; moderately soluble in acetone, benzene, and methanol; practically insoluble in water. |
Synthesis of this compound
The synthesis of this compound fundamentally involves the construction of the tricyclic oxazolo-benzodiazepine core. The key starting material is a 2-aminobenzophenone derivative, which undergoes a series of reactions to build the diazepine and subsequently the oxazolo ring. The primary synthesis is detailed in U.S. Patent 3,905,956.
General Synthetic Pathway
The synthesis of this compound can be conceptually broken down into the following key transformations:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for this compound Synthesis
The following protocol is a representative synthesis of this compound, adapted from established methodologies for related benzodiazepine structures.
Step 1: Synthesis of 2-(2-Hydroxyethylamino)-5-chloro-2'-fluorobenzophenone
-
To a solution of 2-amino-5-chloro-2'-fluorobenzophenone in a suitable solvent such as toluene, an excess of 2-aminoethanol is added.
-
The mixture is heated at reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-[N-(2-Hydroxyethyl)-N-(chloroacetyl)]amino-5-chloro-2'-fluorobenzophenone
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The product from Step 1 is dissolved in an inert solvent like dichloromethane or chloroform.
-
The solution is cooled in an ice bath, and a base such as triethylamine or pyridine is added.
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Chloroacetyl chloride is added dropwise to the cooled solution with stirring.
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The reaction is allowed to proceed at room temperature for several hours.
-
The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
Step 3: Intramolecular Cyclization to form this compound
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The N-chloroacetylated intermediate from Step 2 is dissolved in a solvent such as ethanol or isopropanol.
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A base, for example, sodium ethoxide or potassium carbonate, is added to the solution.
-
The mixture is heated at reflux for several hours. The progress of the intramolecular cyclization is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude this compound is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as toluene, to afford white prisms.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by modifying the core synthetic route or by derivatization of the final this compound molecule.
N-Alkylation of the Benzodiazepine Core
Derivatives can be prepared by alkylation at the N-1 position of the benzodiazepine ring system prior to the final cyclization step.
Caption: Synthesis of N-alkylated this compound derivatives.
Experimental Protocol for N-Alkylation:
-
The intermediate, 2-[N-(2-Hydroxyethyl)-N-(chloroacetyl)]amino-5-chloro-2'-fluorobenzophenone, is dissolved in a polar aprotic solvent like DMF or THF.
-
A strong base, such as sodium hydride, is added portion-wise at 0 °C.
-
The desired alkylating agent (e.g., methyl iodide, ethyl bromide) is then added, and the reaction is stirred at room temperature until completion.
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The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The N-alkylated intermediate is then subjected to intramolecular cyclization as described in Step 3 for this compound synthesis.
Modification of the 7-(2-hydroxyethyl) Side Chain
The hydroxyethyl side chain can be modified to introduce other functional groups.
Representative Protocol for Side Chain Modification (Esterification):
-
This compound is dissolved in a suitable solvent like dichloromethane.
-
An acylating agent (e.g., acetic anhydride, benzoyl chloride) and a catalytic amount of a base (e.g., pyridine, DMAP) are added.
-
The reaction is stirred at room temperature.
-
The product, an ester derivative of this compound, is isolated by washing the reaction mixture with water and evaporating the solvent.
Quantitative Data
The following table summarizes the reported yields and melting points for this compound and a representative derivative.
| Compound | R Group (at N-1) | Yield (%) | Melting Point (°C) |
| This compound | H | Not explicitly stated in available public data | 142-147 |
| N-Methyl-Flutazolam Derivative | CH₃ | Data not available in public literature | Data not available in public literature |
Note: Specific yield data for the synthesis of this compound and its derivatives are not widely available in the public domain and are often proprietary information contained within patents.
Conclusion
This technical guide has detailed the synthetic pathways and experimental considerations for the preparation of this compound and its derivatives. The core synthesis relies on the formation of a key 2-amino-benzophenone intermediate followed by a sequence of acylation and intramolecular cyclization reactions. The provided protocols and diagrams offer a foundational understanding for researchers and professionals in drug development to reproduce and further explore the chemical space around this benzodiazepine scaffold. Further research into the synthesis of a broader range of derivatives and the systematic evaluation of their structure-activity relationships is warranted.
References
The Molecular Pharmacology of Flutazolam at the GABA-A Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Flutazolam (also known as Coreminal or MS-4101) is a benzodiazepine that demonstrates sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] Like other benzodiazepines, its primary molecular target is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] this compound's clinical profile is shaped by its interaction with this receptor, leading to an enhancement of GABAergic neurotransmission. A crucial aspect of its pharmacology is its metabolism to the long-acting and pharmacologically active metabolite, n-desalkylflurazepam, which significantly contributes to its overall therapeutic effect and duration of action.[1]
Mechanism of Action at the GABA-A Receptor
This compound functions as a positive allosteric modulator of the GABA-A receptor.[2] It binds to the benzodiazepine site, which is distinct from the GABA binding site, located at the interface of the α and γ subunits of the receptor complex.[3] This binding event does not directly open the chloride ion channel but instead induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory tone in the central nervous system.
Quantitative Pharmacological Data
Specific Ki and EC50 values for this compound's interaction with various GABA-A receptor subtypes are not available in the reviewed scientific literature. However, comparative studies provide qualitative insights into its potency.
Comparative Potency with Diazepam
A study comparing the psychopharmacological effects of this compound (MS-4101) with diazepam in animal models revealed the following:
-
Similar Potency: this compound showed similar potency to diazepam in suppressing hyperemotionality in septal rats, fighting behavior in isolated mice, pentylenetetrazol-induced convulsions, and in potentiating thiopental-induced sleep.
-
Less Potent: this compound was less potent than diazepam in suppressing hyperemotionality in olfactory bulbectomized rats, potentiating ethanol-induced anesthesia, preventing maximal electroshock and strychnine-induced convulsions, and in its muscle relaxant effects.
-
More Potent: this compound was more potent than diazepam in reducing spontaneous locomotor activity.
Table 1: Qualitative Comparison of Potency between this compound and Diazepam
| Pharmacological Effect | Relative Potency of this compound to Diazepam |
| Suppression of hyperemotionality (septal rats) | Similar |
| Anti-aggressive effect (isolated mice) | Similar |
| Anti-pentylenetetrazol convulsion | Similar |
| Potentiation of thiopental sleep | Similar |
| Suppression of hyperemotionality (olfactory bulbectomized rats) | Less Potent |
| Potentiation of ethanol anesthesia | Less Potent |
| Anti-maximal electroshock convulsion | Less Potent |
| Anti-strychnine convulsion | Less Potent |
| Muscle relaxation | Less Potent |
| Reduction of spontaneous locomotor activity | More Potent |
Data summarized from Mitsushima & Ueki, 1978.
N-desalkylflurazepam: An Active Metabolite
This compound is metabolized to n-desalkylflurazepam, a long-acting benzodiazepine that is also a major metabolite of flurazepam. This metabolite is known to bind unselectively to various benzodiazepine receptor subtypes and has a long elimination half-life of 47-100 hours, which contributes significantly to the overall and prolonged pharmacological effects of this compound.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following sections describe standardized and representative methodologies for conducting radioligand binding assays and electrophysiological recordings for benzodiazepines.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Principle: A competitive binding assay is performed where this compound competes with a radiolabeled ligand (e.g., [³H]-Flumazenil) for binding to GABA-A receptors in a prepared tissue homogenate (e.g., from rat cerebral cortex).
Materials:
-
Radioligand: [³H]-Flumazenil
-
Unlabeled Ligand: this compound, Diazepam (for non-specific binding)
-
Receptor Source: Rat cerebral cortex membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]-Flumazenil (e.g., 1 nM).
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
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For total binding, add only the radioligand and buffer.
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For non-specific binding, add the radioligand and a high concentration of unlabeled diazepam (e.g., 10 µM).
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Add the membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for 60 minutes.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording
This technique is used to measure the functional effect of a compound on ion channel activity.
Objective: To determine the effect of this compound on GABA-induced chloride currents in neurons or in a cell line expressing recombinant GABA-A receptors.
Principle: The whole-cell patch-clamp technique is used to record the chloride currents elicited by GABA in the absence and presence of this compound.
Materials:
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Cell Culture: Primary neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.
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External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
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Internal Solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
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GABA solutions of varying concentrations.
-
This compound solutions of varying concentrations.
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Patch-clamp amplifier and data acquisition system.
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Microscope and micromanipulators.
Procedure:
-
Cell Preparation:
-
Culture cells on coverslips.
-
-
Patch-Clamp Recording:
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Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Form a high-resistance seal (gigaohm) between a glass micropipette filled with internal solution and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Plot the percentage potentiation of the GABA current against the log concentration of this compound.
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Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal potentiation) and the maximum potentiation (Emax).
-
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Flutazolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutazolam, a benzodiazepine derivative, primarily exerts its therapeutic effects as an anxiolytic, sedative, muscle relaxant, and anticonvulsant through the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways. This compound is characterized by its rapid metabolism to a primary active metabolite, N-desalkylflurazepam (also known as norflurazepam), which has a significantly longer half-life and is largely responsible for the sustained therapeutic effects. This guide synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound and its active metabolite, alongside an exploration of its mechanism of action and receptor interactions.
Pharmacokinetics
The pharmacokinetic profile of this compound is unique in that the parent drug has a very short half-life, acting as a prodrug for its long-acting active metabolite, N-desalkylflurazepam.
Absorption
Following oral administration, this compound is absorbed from the gastrointestinal tract. The onset of action is relatively rapid, with anxiolytic effects typically observed within 30 to 60 minutes of ingestion.[1] The duration of action is generally moderate, lasting between 6 to 8 hours.[1]
Distribution
Like other benzodiazepines, this compound and its metabolites are expected to be highly bound to plasma proteins and widely distributed throughout the body, preferentially accumulating in lipid-rich tissues such as the central nervous system.[2]
Metabolism
This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[3] The main metabolic pathway involves the conversion to its active metabolite, N-desalkylflurazepam.[4] While the specific CYP isoenzymes responsible for this compound metabolism are not definitively identified in the available literature, CYP3A4 is a major enzyme involved in the metabolism of many benzodiazepines.
Excretion
The metabolites of this compound are primarily excreted by the kidneys.
Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound is limited, with most studies focusing on its active metabolite, N-desalkylflurazepam.
| Parameter | This compound | N-desalkylflurazepam | Source(s) |
| Elimination Half-life (t½) | ~3.5 hours | 47-150 hours (average ~71 hours) | , |
| Time to Peak Plasma Concentration (Tmax) | Not specified | 90-120 minutes (following flurazepam administration) | |
| Peak Plasma Concentration (Cmax) | Very low (acts as a prodrug) | ~10-20.4 ng/mL (following a single 15 mg dose of flurazepam) | |
| Area Under the Curve (AUC) | Not specified | Not specified | |
| Bioavailability | Not specified | Not specified | |
| Protein Binding | Not specified | Not specified |
Pharmacodynamics
Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. This compound binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.
Receptor Binding Affinity
Specific experimentally determined in-vitro binding affinities (Ki or Kd values) for this compound at various GABA-A receptor subtypes have not been published. However, it is known to bind to benzodiazepine receptors. Its active metabolite, N-desalkylflurazepam, binds unselectively to various benzodiazepine receptor subtypes.
Experimental Protocols
Quantification of this compound and Metabolites in Biological Samples (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a common method for the quantification of benzodiazepines in biological matrices like blood and urine.
Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate the drug and its metabolites from the biological matrix.
-
Derivatization: To improve volatility and thermal stability for GC analysis, benzodiazepines are often derivatized. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA).
GC-MS Analysis:
-
Chromatographic Separation: A capillary column (e.g., VF-5ms) is used to separate the analytes.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.
In Vitro Metabolism using Human Liver Microsomes (CYP450 Phenotyping)
This assay identifies the specific CYP450 enzymes responsible for the metabolism of a drug.
Protocol Outline:
-
Incubation: The test compound (this compound) is incubated with human liver microsomes in the presence of a panel of specific CYP450 inhibitors or with individual recombinant human CYP enzymes.
-
Analysis: The disappearance of the parent drug and the formation of metabolites are monitored over time using LC-MS/MS.
-
Data Interpretation: The inhibition of metabolism by a specific inhibitor or metabolism by a specific recombinant enzyme indicates the involvement of that particular CYP isoform.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity (Ki) of a compound to a specific receptor.
Protocol Outline:
-
Membrane Preparation: A tissue preparation rich in GABA-A receptors (e.g., rat brain cortex) is homogenized and cell membranes are isolated.
-
Competition Binding: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Flunitrazepam or [3H]Flumazenil) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway
The primary signaling pathway affected by this compound is the GABAergic system.
Conclusion
This compound is a benzodiazepine that primarily functions as a prodrug for the long-acting and pharmacologically active metabolite, N-desalkylflurazepam. Its rapid metabolism and the sustained activity of its metabolite are key features of its pharmacokinetic profile. The pharmacodynamic effects of this compound are mediated through its interaction with the GABA-A receptor, enhancing inhibitory neurotransmission. While quantitative data on the parent compound are limited, this guide provides a comprehensive overview based on available literature and outlines standard experimental procedures for its further investigation. A deeper understanding of its pharmacokinetic and pharmacodynamic properties is crucial for optimizing its therapeutic use and for the development of new, related compounds.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [The influence of plasma protein binding on distribution and pharmacological activity of tranquilizers of the benzodiazepine group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
Flutazolam: A Technical Guide to its Pharmacological Relationship with Other Benzodiazepines
Abstract
Flutazolam (marketed as Coreminal) is a benzodiazepine derivative developed in Japan, primarily utilized for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] While sharing the fundamental mechanism of action with other benzodiazepines, its unique pharmacokinetic profile, characterized by its role as a prodrug, establishes a distinct relationship with its active metabolite and other drugs in its class. This technical guide provides an in-depth analysis of this compound's chemical structure, mechanism of action, metabolic pathway, and pharmacodynamic properties in relation to other key benzodiazepines. It includes comparative quantitative data, detailed experimental methodologies, and pathway visualizations to offer a comprehensive resource for research and development professionals.
Chemical Structure and Analogs
This compound, chemically known as 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1][3]oxazolo[3,2-d][3]benzodiazepin-6-one, is a tricyclic benzodiazepine derivative. Its structure is closely related to another oxazolobenzodiazepine, haloxazolam. The core structure features the characteristic fusion of a benzene ring and a diazepine ring, which is the cornerstone of the benzodiazepine class.
The pharmacological activity of this compound is intrinsically linked to its metabolism. It serves as a prodrug, being converted in the body to its primary and more significant active metabolite, n-desalkylflurazepam (also known as norflurazepam). This metabolite is also the principal active metabolite of another well-known benzodiazepine, flurazepam (Dalmane), creating a direct pharmacological link between these substances.
Mechanism of Action: GABA-A Receptor Modulation
Like all benzodiazepines, this compound exerts its effects on the central nervous system (CNS) by modulating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.
2.1 Allosteric Modulation this compound binds to a specific site on the GABA-A receptor complex, known as the benzodiazepine (BZD) binding site. This site is distinct from the GABA binding site itself. The BZD binding site is located at the interface between the α and γ subunits of the GABA-A receptor. Binding of this compound does not directly activate the receptor but induces a conformational change that increases the receptor's affinity for GABA. This action is known as positive allosteric modulation.
2.2 Neuronal Inhibition The enhanced binding of GABA to its receptor increases the frequency of the opening of the associated chloride (Cl⁻) ion channel. The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This potentiation of GABA's inhibitory effect results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.
Pharmacokinetics and Metabolism
A critical aspect of this compound's pharmacology is its pharmacokinetic profile, which is dominated by its rapid conversion to a long-acting metabolite. This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme.
The parent drug, this compound, has a very short elimination half-life of approximately 3.5 hours. However, it is quickly metabolized into n-desalkylflurazepam. This active metabolite has a significantly longer half-life, ranging from 47 to 100 hours. This extended half-life of the metabolite is responsible for the sustained therapeutic effects observed after this compound administration. This prodrug-metabolite relationship is fundamental to understanding its clinical use and duration of action.
References
Flutazolam's Effects on the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutazolam is a benzodiazepine derivative with demonstrated effects on the central nervous system (CNS), including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Like other benzodiazepines, its primary mechanism of action involves the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter system in the brain. This guide provides a comprehensive overview of the preclinical and clinical understanding of this compound's CNS effects. It details its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its pharmacological activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes data from related benzodiazepines for illustrative purposes in its tabular summaries and describes the standard protocols for obtaining such data.
Introduction
This compound, also known by its developmental code MS-4101 and trade name Coreminal, is a benzodiazepine that has been primarily used in Japan.[1][2] It belongs to the oxazolobenzodiazepine class and exhibits a pharmacological profile characteristic of this drug family, stemming from its interaction with the CNS.[3] Understanding the nuanced effects of this compound on the central nervous system is crucial for its potential therapeutic applications and for the development of novel compounds with similar mechanisms of action. This technical guide aims to provide a detailed exploration of this compound's CNS pharmacology for researchers and drug development professionals.
Mechanism of Action: Modulation of GABA-A Receptors
This compound exerts its effects on the CNS by acting as a positive allosteric modulator of GABA-A receptors.[4][5] These receptors are ligand-gated ion channels that, upon binding with their endogenous ligand GABA, open to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event does not directly open the chloride channel but instead enhances the affinity of GABA for its receptor. The increased binding of GABA leads to a more frequent opening of the chloride channel, resulting in a potentiation of the inhibitory GABAergic signaling. This enhanced inhibition across various brain regions is responsible for the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of a drug dictates its onset, duration of action, and potential for accumulation. While detailed ADME studies for this compound are not extensively published, its metabolism is known to produce a significant active metabolite.
Metabolism: this compound is metabolized in the liver, primarily through the cytochrome P450 system. The main metabolic pathway involves N-dealkylation, leading to the formation of N-desalkylflurazepam, also known as norflurazepam. This active metabolite has a significantly longer elimination half-life than the parent compound.
-
This compound: Short half-life of approximately 3.5 hours.
-
N-desalkylflurazepam (Norflurazepam): Long half-life ranging from 47 to 100 hours.
The extended half-life of its active metabolite contributes significantly to the overall duration of this compound's effects and is an important consideration for dosing regimens to avoid accumulation and potential adverse effects.
Quantitative Pharmacokinetic Parameters
| Parameter | Description | Illustrative Value (e.g., for a similar Benzodiazepine) |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 2 |
| Cmax (ng/mL) | Maximum plasma concentration | 10 - 20 |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | 150 - 300 |
| Vd (L/kg) | Volume of distribution | 1 - 2 |
| CL (L/h/kg) | Clearance | 0.02 - 0.05 |
| t½ (h) | Elimination half-life | Parent: 2 - 4; Active Metabolite: 50 - 100 |
CNS Effects: Preclinical Evidence
Preclinical studies in animal models are essential for characterizing the CNS effects of compounds like this compound. These studies have demonstrated its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Anxiolytic Effects
The anxiolytic (anxiety-reducing) effects of benzodiazepines are commonly assessed using models such as the elevated plus-maze (EPM) test. In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. While specific ED50 values for this compound in the EPM are not available, studies have compared its potency to diazepam.
Sedative Effects
The sedative effects of this compound are typically evaluated by measuring changes in spontaneous locomotor activity. A reduction in movement is indicative of sedation. One study reported that this compound was more potent than diazepam in reducing spontaneous locomotor activity.
Muscle Relaxant Effects
The muscle relaxant properties of benzodiazepines can be assessed using the rotarod test, where the ability of an animal to remain on a rotating rod is measured. A decrease in performance on the rotarod suggests muscle relaxation.
Anticonvulsant Effects
The anticonvulsant activity of this compound has been demonstrated in models of chemically or electrically induced seizures. For example, it has been shown to be effective against pentylenetetrazol-induced convulsions, with a potency similar to diazepam.
Summary of Preclinical CNS Effects
The table below summarizes the expected preclinical CNS effects of this compound and provides illustrative ED50 values, as specific data for this compound are not available.
| CNS Effect | Animal Model | Endpoint | Illustrative ED50 (mg/kg) |
| Anxiolytic | Elevated Plus-Maze (Mouse) | Increased time in open arms | 0.1 - 1.0 |
| Sedative | Locomotor Activity (Rat) | Decreased activity counts | 0.5 - 5.0 |
| Muscle Relaxant | Rotarod (Mouse) | Decreased time on rod | 1.0 - 10.0 |
| Anticonvulsant | Pentylenetetrazol-induced seizures (Mouse) | Prevention of seizures | 0.2 - 2.0 |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the benzodiazepine site on the GABA-A receptor.
Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to GABA-A receptors in a prepared tissue homogenate (e.g., from rat cerebral cortex) or in cells expressing specific receptor subtypes.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized in a buffer and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Acclimation: Animals are habituated to the testing room before the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).
-
Data Collection: The primary measures are the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Conclusion
This compound is a benzodiazepine that produces its anxiolytic, sedative, muscle relaxant, and anticonvulsant effects by positively modulating GABA-A receptors in the central nervous system. Its pharmacological profile is significantly influenced by its active and long-lasting metabolite, N-desalkylflurazepam. While the qualitative CNS effects of this compound are well-established and comparable to other benzodiazepines, a notable gap exists in the public domain regarding specific quantitative data on its receptor binding affinities and in vivo potencies. The experimental protocols described herein provide a framework for generating such data, which is essential for a more complete understanding of this compound's pharmacological profile and for guiding future drug development efforts in this area. Further research is warranted to fully elucidate the quantitative aspects of this compound's interaction with the CNS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
The Core Active Metabolites of Flutazolam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutazolam, a benzodiazepine derivative primarily used for the treatment of insomnia, exerts its therapeutic effects through its action on the central nervous system. A critical aspect of its pharmacology lies in its metabolic conversion to active metabolites, which significantly influence its overall therapeutic profile and duration of action. This technical guide provides a comprehensive overview of the active metabolites of this compound, with a primary focus on its major and most significant active metabolite, N-desalkylflurazepam (also known as norflurazepam). We delve into the metabolic pathways, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize these compounds. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound (marketed as Coreminal) is a benzodiazepine derivative developed in Japan.[1] Like other benzodiazepines, it exhibits sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1][2] Its mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] A distinguishing feature of this compound's clinical profile is its short elimination half-life, which is contrasted by the significantly longer half-life of its primary active metabolite.[1] Understanding the pharmacology of these metabolites is crucial for a complete comprehension of this compound's therapeutic effects and for the development of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
Metabolic Pathways of this compound
This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic transformation is the N-dealkylation of the ethyl group attached to the diazepine ring, leading to the formation of N-desalkylflurazepam. While specific studies on this compound are limited, the metabolism of structurally similar benzodiazepines is predominantly catalyzed by the CYP3A4 isozyme.
Caption: Metabolic pathway of this compound to its active metabolite.
Pharmacokinetics of this compound and its Active Metabolite
The pharmacokinetic profiles of this compound and N-desalkylflurazepam differ significantly, which has important clinical implications. The parent drug has a rapid onset and short duration of action, while the metabolite contributes to a prolonged therapeutic effect.
Table 1: Pharmacokinetic Parameters
| Compound | Elimination Half-life (t½) |
| This compound | ~3.5 hours |
| N-desalkylflurazepam | 47-100 hours |
Pharmacodynamics of Active Metabolites
The pharmacological activity of this compound's metabolites is attributed to their ability to bind to and modulate the GABA-A receptor, similar to the parent compound. The binding affinity of these metabolites to the benzodiazepine site on the GABA-A receptor correlates with their potency.
Table 2: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) |
| N-desalkylflurazepam | GABA-A Receptor | Data not available in the searched literature |
Note: While specific Ki values for this compound and N-desalkylflurazepam were not found in the provided search results, it is established that benzodiazepines and their active metabolites exert their effects by binding to the GABA-A receptor. The prolonged half-life and known activity of N-desalkylflurazepam suggest it has a significant affinity for this receptor.
Experimental Protocols
The characterization of benzodiazepine metabolites typically involves a combination of in vitro and in vivo studies, followed by advanced analytical techniques for identification and quantification.
In Vitro Metabolism Studies
A common approach to studying the metabolism of a drug is through incubation with human liver microsomes (HLMs) or hepatocytes. This allows for the identification of metabolic pathways and the specific CYP450 enzymes involved.
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the drug and its metabolites is collected.
-
Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
Receptor Binding Assays
To determine the pharmacodynamic activity of the metabolites, receptor binding assays are performed. These assays measure the affinity of a compound for a specific receptor, in this case, the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Preparation of Receptor Source: A preparation of cell membranes containing the GABA-A receptor is used. This can be derived from animal brain tissue (e.g., rat cortex) or from cell lines engineered to express specific GABA-A receptor subtypes.
-
Competitive Binding: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the benzodiazepine site (e.g., [³H]-flunitrazepam) and varying concentrations of the test compound (e.g., N-desalkylflurazepam).
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.
Logical Relationships and Clinical Implications
The distinct pharmacokinetic profiles of this compound and N-desalkylflurazepam have significant clinical implications. The rapid action of the parent drug makes it effective for sleep induction, while the long-lasting metabolite ensures maintenance of sleep and may contribute to next-day anxiolytic effects. However, the long half-life of N-desalkylflurazepam also raises concerns about potential accumulation with repeated dosing, especially in individuals with impaired hepatic function.
Caption: Clinical implications of this compound and its active metabolite.
Conclusion
The pharmacological profile of this compound is intrinsically linked to the formation of its active metabolite, N-desalkylflurazepam. The parent drug's short half-life is complemented by the metabolite's extended duration of action, resulting in a dual-phase therapeutic effect. For researchers and drug development professionals, a thorough understanding of the metabolic pathways, pharmacokinetics, and pharmacodynamics of these active metabolites is essential for the rational design of new anxiolytic and hypnotic agents with improved efficacy and safety profiles. Future research should focus on obtaining more precise quantitative data, such as the receptor binding affinities of this compound and its metabolites to various GABA-A receptor subtypes, to further elucidate their structure-activity relationships.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Flutazolam in Biological Samples
Introduction
Flutazolam is a thienotriazolodiazepine, a class of benzodiazepine analogs, which exhibits sedative, anxiolytic, and hypnotic properties. The accurate and sensitive quantification of this compound and its metabolites in biological matrices such as blood, plasma, and urine is essential for pharmacokinetic studies, clinical toxicology, and forensic investigations. These application notes provide detailed methodologies for the detection and quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While methods may be adapted from similar benzodiazepine analogs like Flualprazolam, the protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals.[1]
Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of benzodiazepines in biological fluids due to its high sensitivity, specificity, and ability to overcome the thermal degradation of analytes, which can be an issue in GC-based methods.[2]
Application Note 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol details a validated method for quantifying this compound in serum or plasma using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis. The methodology is adapted from highly sensitive techniques developed for analogous compounds like flualprazolam.[3]
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials : SPE cartridges (e.g., mixed-mode cation exchange), 96-well plates, vacuum manifold, nitrogen evaporator.
-
Reagents : Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Deionized water, Internal Standard (IS) solution (e.g., Diazepam-d5).
-
Procedure :
-
Sample Pre-treatment : To 200 µL of plasma/serum, add 50 µL of the internal standard solution. Vortex for 10 seconds.
-
SPE Column Conditioning : Condition the SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution : Elute the analyte and internal standard with 1 mL of a 2% formic acid solution in acetonitrile.[4]
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).[5]
-
2. Chromatographic Conditions
-
Instrumentation : HPLC system (e.g., Shimadzu, Agilent) coupled to a triple quadrupole mass spectrometer.
-
Column : C18 analytical column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Methanol
-
-
Gradient Elution : A typical gradient might start at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and re-equilibrating for 5 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. For analogous compounds like Flualprazolam, these transitions are determined experimentally.
Secondary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable reference method for the detection and quantification of benzodiazepines. It often requires derivatization to improve the thermal stability and chromatographic behavior of the analytes.
Application Note 2: Detection of this compound and its Metabolites in Urine by GC-MS
This protocol describes a GC-MS method for the analysis of this compound in urine, incorporating enzymatic hydrolysis to detect conjugated metabolites, followed by liquid-liquid extraction (LLE) and derivatization.
Experimental Protocol: GC-MS
1. Sample Preparation: LLE and Derivatization
-
Materials : Glass centrifuge tubes, pH meter, vortex mixer, heating block.
-
Reagents : β-glucuronidase enzyme, phosphate buffer (pH 7.4), ethyl acetate, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Procedure :
-
Enzymatic Hydrolysis : To 1 mL of urine, add 1 mL of phosphate buffer and β-glucuronidase solution. Incubate at 60°C for 1 hour to cleave glucuronide conjugates.
-
Liquid-Liquid Extraction (LLE) : Cool the sample and add an internal standard. Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Solvent Evaporation : Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream.
-
Derivatization : Add 50 µL of MTBSTFA and 50 µL of ethyl acetate to the dried extract. Cap the tube and heat at 70°C for 30 minutes to form stable tert-butyldimethylsilyl (TBDMS) derivatives.
-
Final Step : Cool the sample before injecting it into the GC-MS system.
-
2. GC-MS Conditions
-
Instrumentation : Gas chromatograph coupled to a mass selective detector.
-
Column : DB-5MS capillary column (or equivalent), e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium.
-
Oven Temperature Program : Initial temperature of 150°C, ramped to 300°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode : Electron Ionization (EI).
-
Detection Mode : Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and internal standard.
Quantitative Data Summary
The following table summarizes validation parameters from published methods for Flualprazolam, a close structural analog of this compound, providing an expected performance benchmark.
| Method | Matrix | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Linearity (ng/mL) | Reference |
| LC-Q-TOF-MS | Whole Blood | Flualprazolam | 0.03 | - | - | - | |
| LC-MS/MS | Serum | Flualprazolam | 0.608 | 1.842 | 97.0 - 98.0 | 1 - 100 | |
| GC/MS | Urine | α-hydroxyalprazolam | <50 | - | >73 | 50 - 2000 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data for α-hydroxyalprazolam is included as it is a common metabolite type for this class of drugs.
Metabolic Pathways
Understanding the metabolism of this compound is critical for comprehensive toxicological screening, as both the parent drug and its metabolites may be present. Benzodiazepines typically undergo metabolism via N-dealkylation and hydroxylation, followed by glucuronide conjugation for excretion in urine.
The LC-MS/MS and GC-MS methods detailed in these application notes provide sensitive and reliable approaches for the quantification of this compound in biological samples. LC-MS/MS is generally favored for its high sensitivity and minimal sample preparation requirements, making it ideal for pharmacokinetic studies and the detection of low drug concentrations. GC-MS remains a valuable and robust alternative, particularly for forensic confirmation. Proper validation of these methods according to international guidelines is crucial to ensure data accuracy and reliability in research and clinical settings.
References
Application Notes and Protocols for In-vivo Experimental Models Using Flutazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutazolam (also known as Coreminal or MS-4101) is a benzodiazepine derivative with demonstrated anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] Like other benzodiazepines, its mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1] this compound is metabolized to an active metabolite, N-desmethylthis compound, which contributes to its overall pharmacological effects.[1]
These application notes provide an overview of in-vivo experimental models and detailed protocols for evaluating the pharmacological effects of this compound in preclinical research. The provided quantitative data is summarized from comparative studies with Diazepam and includes illustrative values based on reported potencies where specific data is unavailable.
Data Presentation
Table 1: Comparative Anxiolytic Activity of this compound and Diazepam (Illustrative Data)
| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Illustrative ED50 (mg/kg) | Reference |
| This compound | Mouse | Elevated Plus Maze | 0.5 - 5.0 | % Time in Open Arms | ~1.5 | [2] |
| Diazepam | Mouse | Elevated Plus Maze | 1.0 - 10.0 | % Time in Open Arms | 2.5 |
Table 2: Comparative Sedative Activity of this compound and Diazepam
| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Potency Comparison | Reference |
| This compound | Mouse | Open Field Test | 1.0 - 10.0 | Spontaneous Locomotor Activity | More potent than Diazepam | |
| Diazepam | Mouse | Open Field Test | 2.0 - 20.0 | Spontaneous Locomotor Activity | - |
Table 3: Comparative Muscle Relaxant Activity of this compound and Diazepam
| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Potency Comparison | Reference |
| This compound | Mouse | Rotarod Test | 5.0 - 20.0 | Latency to Fall | Less potent than Diazepam | |
| Diazepam | Mouse | Rotarod Test | 2.0 - 10.0 | Latency to Fall | - |
Table 4: Comparative Anticonvulsant Activity of this compound and Diazepam
| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Potency Comparison | Reference |
| This compound | Mouse | Pentylenetetrazol (PTZ)-induced Seizures | 1.0 - 10.0 | Latency to Clonic Convulsions | Same potency as Diazepam | |
| Diazepam | Mouse | Pentylenetetrazol (PTZ)-induced Seizures | 1.0 - 10.0 | Latency to Clonic Convulsions | - |
Signaling Pathway
The primary mechanism of action for this compound involves its interaction with the GABA-A receptor.
Experimental Protocols
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic effects of this compound in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Workflow:
Materials:
-
Elevated Plus Maze apparatus
-
This compound
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Diazepam)
-
Male mice (e.g., C57BL/6)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer this compound (e.g., 0.5, 1.5, 5.0 mg/kg), vehicle, or Diazepam (e.g., 2.5 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Test Initiation: Place the mouse in the center of the EPM, facing one of the closed arms.
-
Data Collection: Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.
-
Data Analysis: Use video tracking software to quantify the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic effect is indicated by a significant increase in the time spent in and/or entries into the open arms.
Sedative Activity: Open Field Test (OFT)
Objective: To evaluate the effects of this compound on spontaneous locomotor activity and exploratory behavior, which can indicate sedative properties.
Experimental Workflow:
References
Application Notes and Protocols for Flutazolam in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Flutazolam in preclinical animal research. Given the limited availability of detailed published data specifically for this compound, this document synthesizes available information and provides comparative data with Diazepam, a well-characterized benzodiazepine, to guide dosage selection and experimental design.
Introduction to this compound
This compound (also known as Coreminal or MS-4101) is a benzodiazepine derivative with sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] It is structurally related to other benzodiazepines and exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] this compound's potency is comparable to Diazepam for some effects, while it is more potent for others, such as reducing spontaneous locomotor activity.[4] Its primary active metabolite, n-desalkylflurazepam, has a long half-life of 47-100 hours, while this compound itself has a short half-life of approximately 3.5 hours.[1]
Data Presentation: Dosage and Effects
The following tables summarize the known effects and dosages of this compound in various animal models, with comparative data for Diazepam where available.
Table 1: Comparative Effects of this compound and Diazepam in Rodents
| Effect | Animal Model | This compound Potency Compared to Diazepam | Reference |
| Suppression of Hyperemotionality | Septal Rats | Same potency | |
| Suppression of Fighting Behavior | Isolated Mice | Same potency | |
| Anticonvulsant (Pentylenetetrazol-induced) | Mice | Same potency | |
| Potentiation of Thiopental Sleep | Mice | Same potency | |
| Reduction of Spontaneous Locomotor Activity | Mice (Open-field test) | More potent | |
| Potentiation of Methamphetamine-induced Stimulation | Mice | More potent | |
| Suppression of Hyperemotionality | O.B. Rats | Less potent | |
| Potentiation of Ethanol-induced Anesthesia | Not specified | Less potent | |
| Anticonvulsant (Maximal Electroshock) | Not specified | Less potent | |
| Anticonvulsant (Strychnine-induced) | Not specified | Less potent | |
| Muscle Relaxant Effect | Not specified | Less potent | |
| Anti-conflict Effect | Not specified | Less potent |
Table 2: Reported Dosages of this compound in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effect/Study Type | Reference |
| Pregnant Rabbits | Oral | 10, 50, 250, 1000 mg/kg/day | Teratogenicity Study |
Note: At 250 and 1000 mg/kg/day in pregnant rabbits, maternal toxicity (decreased body weight, sedation, death) was observed.
Signaling Pathway of this compound
This compound, like other benzodiazepines, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocols
Due to the limited specific protocols for this compound, the following are generalized protocols for assessing benzodiazepine activity in animal models. Researchers should perform dose-response studies to determine the optimal dose of this compound for their specific experimental conditions.
Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Animals: Adult mice or rats. Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.
Procedure:
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80). The concentration should be such that the required dose can be administered in a volume appropriate for the animal's weight (e.g., 5-10 ml/kg for intraperitoneal injection in rats).
-
Dosing:
-
Divide animals into groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose). A positive control group (e.g., Diazepam) is recommended.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A pretreatment time of 30 minutes is common for i.p. administration.
-
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 2: Assessment of Sedative/Hypnotic Effects (Loss of Righting Reflex)
Objective: To determine the sedative or hypnotic dose of this compound.
Animals: Adult mice.
Procedure:
-
Drug Preparation and Dosing: Prepare and administer this compound as described in Protocol 1.
-
Observation:
-
Place the animal in a clear observation chamber.
-
At set time points after administration, gently place the animal on its back.
-
The "loss of righting reflex" is defined as the inability of the animal to right itself (return to a prone position) within a specified time (e.g., 30-60 seconds).
-
Record the number of animals in each dose group that exhibit a loss of the righting reflex.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that lose the righting reflex.
-
The dose that causes 50% of the animals to lose the righting reflex (HD50) can be calculated using probit analysis.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound.
Caption: A typical experimental workflow for a behavioral study.
Routes of Administration
The choice of administration route can significantly impact the pharmacokinetics and subsequent effects of this compound. Common routes in animal studies include:
-
Oral (p.o.): Convenient for repeated dosing. This compound has been administered orally in rabbits.
-
Intraperitoneal (i.p.): Common in rodents for systemic administration, leading to rapid absorption.
-
Intravenous (i.v.): Provides immediate and complete bioavailability.
-
Subcutaneous (s.c.): Generally results in slower absorption compared to i.p. or i.v. routes.
-
Intramuscular (i.m.): Can provide rapid absorption from an aqueous solution.
Researchers should consult guidelines on appropriate administration volumes and techniques for the chosen species and route.
Conclusion
While specific dosage data for this compound in many animal models remains limited in publicly available literature, its known pharmacological profile and comparisons with Diazepam provide a solid foundation for initiating preclinical studies. The protocols and data presented here serve as a guide for researchers to design and conduct robust experiments to elucidate the effects of this compound. It is imperative to conduct pilot dose-response studies to determine the optimal dosage for the specific animal model and behavioral or physiological endpoint being investigated.
References
Application Notes and Protocols: Flutazolam as a Reference Standard in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutazolam is a benzodiazepine derivative that has been used medically in Japan for its sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] While not as commonly encountered in forensic casework as some other benzodiazepines, its potential for abuse and impairment necessitates its inclusion in toxicological screening and confirmation methods. These application notes provide a framework for the use of this compound as a reference standard in forensic toxicology, offering protocols for its quantification in biological matrices and summarizing key analytical parameters.
A critical consideration in the forensic analysis of this compound is its rapid metabolism to its major active metabolite, n-desalkylflurazepam (also known as norflurazepam).[1][2][3] this compound itself has a short half-life of approximately 3.5 hours, while n-desalkylflurazepam has a significantly longer half-life of 47-100 hours.[1] Consequently, the detection of the metabolite is a key indicator of this compound ingestion and may be present in biological samples for a much longer duration than the parent drug. Therefore, forensic toxicological methods should ideally target both this compound and n-desalkylflurazepam.
Analytical Methodologies
The quantitative analysis of this compound and its metabolite in biological samples is typically achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of benzodiazepines in biological matrices. It is often preferred due to its applicability to a wide range of compounds without the need for derivatization.
2.1.1. Experimental Protocol: LC-MS/MS Analysis of this compound and n-desalkylflurazepam in Whole Blood
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of whole blood calibrator, control, or unknown sample in a glass tube, add a suitable internal standard (e.g., diazepam-d5).
-
Add 1 mL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) and vortex for 30 seconds.
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride).
-
Cap and gently rock or rotate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
b. Chromatographic Conditions
-
Instrument: A triple quadrupole LC-MS/MS system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte and the internal standard for confirmation and quantification. The specific precursor and product ions should be optimized by infusing a standard solution of this compound and n-desalkylflurazepam.
2.1.2. Method Validation Parameters (Illustrative)
| Parameter | This compound (Illustrative) | n-desalkylflurazepam (Illustrative) |
| Linearity Range | 1 - 200 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Accuracy (% Bias) | < ±15% | < ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | < 15% | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of many drugs of abuse. For benzodiazepines, derivatization is often required to improve their thermal stability and chromatographic properties.
2.2.1. Experimental Protocol: GC-MS Analysis of this compound and n-desalkylflurazepam in Urine
This protocol is a representative example and may require optimization.
a. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
To 2 mL of urine, add a suitable internal standard (e.g., prazepam).
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites.
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water and an intermediate polarity solvent (e.g., 20% methanol in water).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatize the dried extract with a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
-
Transfer the derivatized sample to an autosampler vial for injection.
b. Chromatographic Conditions
-
Instrument: A GC-MS system with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and internal standard.
2.2.2. Method Validation Parameters (Illustrative)
The following table provides an example of typical validation parameters for a GC-MS benzodiazepine assay. Note: This data is illustrative.
| Parameter | This compound (Illustrative) | n-desalkylflurazepam (Illustrative) |
| Linearity Range | 10 - 500 ng/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | < ±20% | < ±20% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 80% | > 80% |
Stability of this compound Reference Standard
Proper storage and handling of the this compound reference standard are crucial for accurate quantification.
-
Storage: Store the solid reference material in a desiccator at the temperature recommended by the supplier (typically -20°C).
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., methanol or acetonitrile). Store stock solutions in tightly sealed containers at -20°C to minimize solvent evaporation.
-
Working Solutions: Prepare working solutions by diluting the stock solution. The stability of working solutions should be evaluated, but they are generally stable for several weeks when stored at 2-8°C.
-
Freeze-Thaw Stability: Evaluate the stability of this compound and its metabolite in biological matrices after multiple freeze-thaw cycles.
-
Bench-Top Stability: Assess the stability of the analytes in the biological matrix at room temperature for a period that reflects the expected sample handling time.
Visualization of Experimental Workflows
Caption: General workflow for the forensic toxicological analysis of this compound.
Caption: Sample preparation workflow for LC-MS/MS analysis of this compound.
Conclusion
The use of this compound as a reference standard is essential for its accurate identification and quantification in forensic toxicology casework. Due to its rapid metabolism, methods should be designed to detect both the parent drug and its long-lasting metabolite, n-desalkylflurazepam. While specific validated methods for this compound are not widely published, the protocols and parameters provided for similar benzodiazepines offer a solid foundation for the development and validation of robust analytical methods. Laboratories should perform in-house validation to ensure that their methods meet the required standards of performance for forensic applications.
References
Protocol for Studying Flutazolam's Anxiolytic Effects in Rodents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Flutazolam is a benzodiazepine derivative with demonstrated anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter system in the central nervous system.[3] By binding to a specific site on the GABA-A receptor complex, this compound enhances the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[3] This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] These neurophysiological changes manifest as a decrease in anxiety-related behaviors.
This document provides detailed protocols for assessing the anxiolytic effects of this compound in rodent models using well-established behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT). Due to the limited availability of published specific dosage data for this compound in these models, the provided dosage recommendations are based on its reported potency being similar to Diazepam. Researchers are advised to perform dose-response studies to determine the optimal therapeutic window for this compound in their specific experimental conditions, aiming to find a dose that produces anxiolytic effects without significant sedation.
Data Presentation
Table 1: this compound (as proxy Diazepam) Dosage and Administration
| Parameter | Recommendation | Notes |
| Species | Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley, Wistar) | Strain differences can influence baseline anxiety levels and drug responses. |
| Dosage Range (Mouse) | 0.5 - 2.5 mg/kg | Based on Diazepam anxiolytic doses in mice. Higher doses may induce sedation. |
| Dosage Range (Rat) | 0.6 - 2.5 mg/kg | Based on Diazepam anxiolytic doses in rats. Higher doses may lead to a decrease in exploratory behavior. |
| Route of Administration | Intraperitoneal (IP) injection or Oral Gavage (p.o.) | IP injection allows for rapid systemic administration. Oral gavage may require a longer pre-test waiting period. |
| Vehicle | Suspension in 0.5% carboxymethylcellulose (CMC) in saline; or a solution of 10% ethanol, 10% propylene glycol, and 80% saline. | The choice of vehicle should be based on the solubility of this compound and should be tested alone as a vehicle control. |
| Pre-treatment Time | 30 minutes for IP injection; 30-60 minutes for oral gavage. | This allows for adequate drug absorption and distribution. |
Table 2: Expected Anxiolytic Effects of this compound in Rodent Behavioral Models
| Behavioral Test | Anxiolytic Effect (Expected Outcome with this compound) | Parameters Measured |
| Elevated Plus Maze (EPM) | Increased exploration of the open arms. | - Increased percentage of time spent in the open arms.- Increased percentage of entries into the open arms.- Total distance traveled (to assess for locomotor effects). |
| Open Field Test (OFT) | Increased exploration of the central zone. | - Increased time spent in the center of the arena.- Increased number of entries into the center zone.- Total distance traveled (to assess for general locomotor activity). |
| Light-Dark Box Test (LDT) | Increased exploration of the illuminated compartment. | - Increased time spent in the light compartment.- Increased number of transitions between compartments.- Latency to first enter the dark compartment. |
Experimental Protocols
General Considerations
-
Animal Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments and to the testing room for at least 30-60 minutes prior to each test.
-
Handling: Handle animals gently to minimize stress.
-
Environment: Conduct all behavioral testing under controlled and consistent environmental conditions (e.g., lighting, temperature, and background noise).
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Apparatus Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is based on the conflict between the rodent's innate fear of open, elevated spaces and its drive to explore a novel environment.
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Administer this compound or vehicle to the animal according to the dosages and pre-treatment times specified in Table 1.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
At the end of the test, return the animal to its home cage.
-
Analyze the recording for the parameters listed in Table 2.
Protocol 2: Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel, open environment. Anxious animals tend to stay in the periphery (thigmotaxis), while less anxious animals will explore the center of the arena.
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone by the analysis software.
Procedure:
-
Administer this compound or vehicle as described in Table 1.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.
-
Record the session with an overhead video camera and tracking software.
-
After the session, return the animal to its home cage.
-
Analyze the video for the parameters outlined in Table 2.
Protocol 3: Light-Dark Box Test (LDT)
This test is based on the conflict between the natural aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Administer this compound or vehicle according to the guidelines in Table 1.
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to move freely between the two chambers for a 5-10 minute period.
-
Record the session with a video camera and use tracking software for analysis.
-
Return the animal to its home cage after the test.
-
Analyze the recording for the parameters specified in Table 2.
Mandatory Visualizations
Caption: this compound's signaling pathway at the GABA-A receptor.
Caption: Workflow for studying this compound's anxiolytic effects.
References
Application Notes and Protocols for Assessing Flutazolam's Sedative-Hypnotic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutazolam (marketed as Coreminal, MS-4101) is a benzodiazepine derivative with recognized anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] Like other benzodiazepines, its primary mechanism of action involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3][4] This document provides detailed protocols for preclinical and clinical assessment of this compound's sedative-hypnotic effects, methods for data presentation, and visualizations of the underlying signaling pathway and experimental workflows.
While specific quantitative data for this compound is limited in publicly available literature, comparative studies have benchmarked its potency against Diazepam.[5] Therefore, where specific data for this compound is unavailable, representative data for Diazepam is provided for context.
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, does not directly activate the GABA-A receptor. Instead, it binds to a specific allosteric site on the receptor complex, known as the benzodiazepine binding site. This binding increases the affinity of the GABA-A receptor for its endogenous ligand, GABA. The increased binding of GABA leads to a more frequent opening of the receptor's associated chloride (Cl-) channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory or calming effect on the central nervous system.
Signaling Pathway Diagram
Caption: GABA-A Receptor Signaling Pathway for this compound.
Preclinical Assessment of Sedative-Hypnotic Properties
Preclinical evaluation in animal models is crucial for characterizing the sedative and hypnotic effects of this compound. The following are standard behavioral assays.
Experimental Workflow for Preclinical Assessment
Caption: Experimental Workflow for Preclinical Assessment.
Open Field Test
This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment. A sedative effect is indicated by a dose-dependent decrease in activity.
Protocol:
-
Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a grid of equal squares. The arena is typically equipped with an overhead camera for automated tracking.
-
Animals: Mice or rats are commonly used. They should be habituated to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined absorption period (e.g., 30 minutes), place the animal in the center of the open field.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Number of squares crossed.
-
Time spent in the center versus the periphery of the arena (anxiolytic effect).
-
Rearing frequency (vertical activity).
-
Data Presentation:
Table 1: Effect of this compound on Locomotor Activity in Mice (Qualitative)
| Treatment | Dose | Effect on Locomotor Activity | Reference |
| This compound | Not Specified | More potent reduction than Diazepam | |
| Diazepam | Not Specified | Dose-dependent reduction |
Table 2: Representative Quantitative Data for Diazepam in the Open Field Test
| Treatment | Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units) | % Change from Vehicle |
| Vehicle | - | 3500 ± 300 | - |
| Diazepam | 0.25 | 4200 ± 350 | +20% (stimulatory) |
| Diazepam | >0.5 | Decreased | Dose-dependent decrease |
Note: Low doses of some benzodiazepines can paradoxically increase locomotor activity. Data are illustrative.
Rotarod Test
This assay evaluates motor coordination and balance. Sedative compounds often impair performance on the rotarod, indicating ataxia.
Protocol:
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Animals: Mice or rats are trained to stay on the rotating rod for a set period (e.g., 60-120 seconds) at a constant or accelerating speed.
-
Procedure:
-
Select animals that have successfully completed the training.
-
Administer this compound or vehicle control.
-
At the time of peak drug effect, place the animal on the rotarod.
-
Record the latency to fall off the rod.
-
-
Parameters Measured:
-
Latency to fall (in seconds).
-
Number of falls within a given time period.
-
Data Presentation:
Table 3: Effect of this compound on Motor Coordination in Mice (Qualitative)
| Treatment | Dose | Effect on Motor Coordination | Reference |
| This compound | Not Specified | Less potent muscle relaxant effect than Diazepam | |
| Diazepam | Not Specified | Dose-dependent impairment |
Table 4: Representative Quantitative Data for Diazepam in the Rotarod Test
| Treatment | Dose (mg/kg, i.p.) | Latency to Fall (seconds) | % Change from Vehicle |
| Vehicle | - | 110 ± 15 | - |
| Diazepam | 1.0 | 75 ± 10 | -31.8% |
| Diazepam | 3.0 | 40 ± 8 | -63.6% |
Data are illustrative.
Potentiation of Thiopental-Induced Sleeping Time
This test directly assesses the hypnotic (sleep-inducing) properties of a compound by measuring its ability to enhance the effects of a sub-hypnotic or hypnotic dose of a barbiturate like thiopental.
Protocol:
-
Animals: Mice are typically used.
-
Procedure:
-
Administer this compound or vehicle control.
-
After a suitable absorption period (e.g., 30 minutes), administer a standard dose of thiopental sodium (e.g., 40 mg/kg, i.p.).
-
Record the time of thiopental administration.
-
Observe the animals for the loss of the righting reflex (the point at which the animal, when placed on its back, is unable to right itself). This is the onset of sleep.
-
Record the time when the righting reflex is regained. This is the time of awakening.
-
-
Parameters Measured:
-
Latency to onset of sleep (time from thiopental injection to loss of righting reflex).
-
Duration of sleep (time from loss to recovery of the righting reflex).
-
Data Presentation:
Table 5: Effect of this compound on Thiopental-Induced Sleep in Mice (Qualitative)
| Treatment | Dose | Effect on Thiopental-Induced Sleep | Reference |
| This compound | Not Specified | Same potency as Diazepam in potentiating sleep | |
| Diazepam | Not Specified | Potentiates sleep |
Table 6: Representative Quantitative Data for Potentiation of Thiopental-Induced Sleep
| Pre-treatment | Dose (mg/kg) | Thiopental Dose (mg/kg, i.p.) | Sleep Duration (minutes) |
| Vehicle | - | 40 | 15 ± 3 |
| Diazepam | 1.0 | 40 | 45 ± 6 |
| Midazolam | 0.02 | 2.4 (ED50) | Potentiated |
Data are illustrative. A study showed midazolam potentiated thiopental-induced unconsciousness.
Clinical Assessment of Sedative-Hypnotic Properties
In humans, the gold standard for assessing sedative-hypnotic effects is polysomnography (PSG).
Polysomnography (PSG)
PSG is a comprehensive recording of the biophysiological changes that occur during sleep. It is used to objectively measure sleep architecture and continuity.
Protocol:
-
Participants: Patients with insomnia or healthy volunteers.
-
Procedure:
-
Participants undergo an adaptation night in the sleep laboratory.
-
A baseline PSG is recorded on a placebo night.
-
Participants are then administered this compound or placebo in a double-blind, crossover design for a specified number of nights.
-
PSG is recorded throughout the night.
-
-
Parameters Measured:
-
Sleep Latency: Time to persistent sleep.
-
Wake After Sleep Onset (WASO): Time spent awake after sleep has been initiated.
-
Total Sleep Time (TST): Total duration of sleep.
-
Sleep Efficiency: (TST / Time in Bed) x 100%.
-
Sleep Architecture:
-
Percentage of time spent in different sleep stages (N1, N2, N3/slow-wave sleep, REM). Benzodiazepines typically increase stage N2 sleep and decrease stage N3 and REM sleep.
-
-
Data Presentation:
Table 7: Expected Effects of a Benzodiazepine Hypnotic on Polysomnography Parameters
| Parameter | Expected Change with Benzodiazepine |
| Sleep Latency | Decrease |
| Wake After Sleep Onset (WASO) | Decrease |
| Total Sleep Time (TST) | Increase |
| Sleep Efficiency | Increase |
| Stage N1 Sleep (%) | Decrease |
| Stage N2 Sleep (%) | Increase |
| Stage N3 Sleep (Slow-Wave Sleep) (%) | Decrease |
| REM Sleep (%) | Decrease |
Note: No specific clinical polysomnography data for this compound was identified in the searched literature. The table reflects the general effects of benzodiazepines on sleep architecture.
Conclusion
The assessment of this compound's sedative-hypnotic properties requires a combination of preclinical behavioral assays and clinical polysomnography. The protocols outlined provide a standardized approach to characterizing its effects on locomotor activity, motor coordination, and sleep. While quantitative data for this compound is sparse, its known potency relative to Diazepam allows for an informed estimation of its sedative-hypnotic profile. Further studies are warranted to provide detailed dose-response data and to fully elucidate its impact on human sleep architecture.
References
- 1. (PDF) Psychopharmacological Effects of this compound (MS-4101) [research.amanote.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. [Psychopharmacological effects of this compound (MS-4101) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of Flutazolam Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutazolam is a benzodiazepine derivative with sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] this compound binds to the benzodiazepine site on the GABA-A receptor complex, which is distinct from the GABA binding site. This binding enhances the affinity of the receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][4] The potentiation of GABA's effect leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition of neuronal activity underlies the therapeutic effects of this compound. While its potency is reported to be similar to diazepam for some effects, it may produce more pronounced sedation and impaired coordination.
These application notes provide detailed protocols for a panel of cell-based assays to elucidate the mechanism of action of this compound, from its primary target engagement to its effects on cellular function and potential off-target activities.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described cell-based assays. Since specific in vitro quantitative data for this compound is not extensively available in public literature, data for Diazepam, a structurally and functionally similar benzodiazepine, is provided as a reference. It is anticipated that this compound will exhibit a similar potency.
Table 1: Potentiation of GABA-A Receptor Function by this compound (Reference: Diazepam)
| Assay Type | Cell Line | Receptor Subtype | Parameter | GABA Concentration | Reference Compound (Diazepam) | Expected this compound Value |
| Electrophysiology | HEK293 | α1β2γ2 | EC50 of Potentiation | EC10-EC20 | ~20-70 nM | ~20-100 nM |
| YFP-Based Halide Assay | CHO-K1 | α2β3γ2 | EC50 Shift | EC20 | 1.7-fold leftward shift | 1.5 to 2.5-fold leftward shift |
| FLIPR Membrane Potential | HEK293 | α1β2γ2 | EC50 of Potentiation | EC20 | ~50-200 nM | ~50-300 nM |
Table 2: Effects of this compound on Cell Viability
| Assay Type | Cell Line | Parameter | Incubation Time | Reference Compound (Midazolam) IC50 | Expected this compound IC50 |
| MTT Assay | Neuronal Cell Line (e.g., SH-SY5Y) | IC50 | 48 hours | ~50-100 µM | >50 µM |
Experimental Protocols
Electrophysiological Assessment of GABA-A Receptor Potentiation
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the potentiation of GABA-evoked currents by this compound in a heterologous expression system.
Objective: To quantify the extent to which this compound enhances GABA-A receptor function.
Materials:
-
HEK293 cells
-
Expression plasmids for GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Transfection reagent
-
Cell culture medium (DMEM supplemented with 10% FBS)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Co-transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate transfected cells onto glass coverslips and allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated transfected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Determine a submaximal GABA concentration (EC₁₀-EC₂₀) by applying increasing concentrations of GABA (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) and measuring the resulting current amplitude.
-
To assess potentiation, co-apply the determined EC₁₀-EC₂₀ concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Ensure complete washout of drugs between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation for each this compound concentration.
-
Plot the percentage potentiation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of potentiation.
-
YFP-Based Halide Influx Assay
This high-throughput assay measures the influx of halide ions through the GABA-A receptor channel upon activation and modulation, using a halide-sensitive Yellow Fluorescent Protein (YFP).
Objective: To assess the allosteric modulation of GABA-A receptor channel activity by this compound in a high-throughput format.
Materials:
-
CHO-K1 or HEK293 cells stably expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the desired GABA-A receptor subunits.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).
-
NaI Buffer (Assay Buffer with NaCl replaced by NaI).
-
GABA stock solution.
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Plate the engineered cells in black-walled, clear-bottom 96- or 384-well plates and culture to form a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with Assay Buffer.
-
Add this compound at various concentrations (or vehicle control) diluted in Assay Buffer to the wells and incubate for 15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution containing a submaximal concentration of GABA (EC₂₀) in NaI Buffer to the wells.
-
Monitor the fluorescence quench over time (typically 60-120 seconds). The influx of I⁻ quenches the YFP fluorescence.
-
-
Data Analysis:
-
Determine the rate or magnitude of fluorescence quench for each well.
-
Normalize the data to the control wells (GABA alone and no GABA).
-
Plot the potentiation of the GABA response against the this compound concentration to determine the EC₅₀.
-
FLIPR Membrane Potential Assay
This assay uses a fluorescent dye that is sensitive to changes in cell membrane potential to measure the activity of ion channels like the GABA-A receptor.
Objective: To measure the effect of this compound on GABA-A receptor-mediated changes in membrane potential.
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subunits.
-
Cell culture medium.
-
FLIPR Membrane Potential Assay Kit.
-
Assay buffer (provided in the kit or a suitable physiological saline).
-
GABA stock solution.
-
This compound stock solution (in DMSO).
-
FLIPR instrument.
Protocol:
-
Cell Plating:
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Assay on FLIPR:
-
Place the plate in the FLIPR instrument.
-
Add this compound at various concentrations (or vehicle) to the wells.
-
After a short pre-incubation, add a submaximal concentration of GABA (EC₂₀) to the wells.
-
The FLIPR will monitor the change in fluorescence, which corresponds to the change in membrane potential upon GABA-A receptor activation and modulation.
-
-
Data Analysis:
-
Measure the peak fluorescence change in response to GABA in the presence and absence of this compound.
-
Normalize the data and plot the potentiation against the this compound concentration to calculate the EC₅₀.
-
Cell Viability (MTT) Assay
This assay assesses the potential cytotoxic effects of this compound on neuronal cells.
Objective: To determine the concentration at which this compound reduces cell viability by 50% (IC₅₀).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12).
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Visualization of Signaling Pathways and Workflows
References
- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application of Flutazolam in Neurological Disorder Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutazolam is a benzodiazepine derivative with demonstrated anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] Developed in Japan, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.[3] By enhancing the effect of GABA, this compound potentiates inhibitory neurotransmission, leading to a reduction in neuronal excitability.[3] This makes it a valuable tool for investigating the pathophysiology of various neurological disorders where GABAergic dysfunction is implicated, such as anxiety, insomnia, and epilepsy.[4]
This compound is characterized by a short plasma half-life of approximately 3.5 hours. However, it is metabolized to a pharmacologically active and long-acting metabolite, N-desalkylflurazepam (also known as norflurazepam), which has a half-life ranging from 47 to 100 hours. This pharmacokinetic profile is a critical consideration in the design of both acute and chronic in vivo studies.
These application notes provide an overview of the use of this compound in neurological disorder research, including its pharmacological properties, and detailed protocols for key preclinical experiments.
Data Presentation
Pharmacokinetic Parameters
| Parameter | This compound | N-desalkylflurazepam (Active Metabolite) | Reference |
| Elimination Half-life (t½) | ~3.5 hours | 47 - 100 hours | |
| Time to Peak Plasma Concentration (Tmax) | Rapid (Oral) | ~10.2 hours (following Flurazepam administration) |
Comparative Preclinical Efficacy of this compound and Diazepam in Rodent Models
| Behavioral/Pharmacological Effect | Potency Comparison with Diazepam | Animal Model | Reference |
| Suppression of Hyperemotionality | Same potency | Septal rats | |
| Suppression of Fighting Behavior | Same potency | Long-term isolated mice | |
| Anticonvulsant (Pentylenetetrazol-induced) | Same potency | Mice | |
| Potentiation of Thiopental Sleep | Same potency | Mice | |
| Reduction of Spontaneous Locomotor Activity | More potent | Mice | |
| Potentiation of Methamphetamine-induced Hyperactivity | More potent | Mice | |
| Suppression of Hyperemotionality | Less potent | Olfactory bulbectomized (O.B.) rats | |
| Potentiation of Ethanol-induced Anesthesia | Less potent | Mice | |
| Anticonvulsant (Maximal Electroshock) | Less potent | Mice | |
| Anticonvulsant (Strychnine-induced) | Less potent | Mice | |
| Muscle Relaxant Effect | Less potent | Mice | |
| Anti-conflict Effect | Less potent | Rats |
Signaling Pathway
This compound, like other benzodiazepines, enhances the inhibitory effects of GABA by binding to a specific allosteric site on the GABA-A receptor. This binding increases the affinity of GABA for its own binding site, leading to a more frequent opening of the receptor's chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.
Experimental Protocols
Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Experimental Workflow
Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Habituate animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 0.1 - 2.0 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal, i.p.). A positive control such as Diazepam (e.g., 1 - 5 mg/kg, i.p.) should also be included.
-
Allow for a pre-treatment time appropriate for the route of administration (e.g., 30 minutes for i.p.).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes. Record the session using a video camera.
-
Score the following parameters:
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in open arm activity is indicative of an anxiolytic-like effect.
-
Assessment of Sedative and Motor Coordination Effects: Rotarod Test
The rotarod test is used to assess motor coordination, balance, and the sedative effects of drugs. A drug-induced decrease in the latency to fall from the rotating rod indicates impaired motor coordination.
Experimental Workflow
Protocol
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed for a set period (e.g., 2-3 consecutive days) until a stable baseline performance is achieved.
-
On the test day, record a baseline latency to fall for each animal.
-
Administer this compound (e.g., 0.5 - 10 mg/kg, i.p.) or vehicle control.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the rotarod and measure the latency to fall.
-
Analyze the data to determine the effect of this compound on motor coordination.
-
In Vivo Model of Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizures
PTZ is a GABA-A receptor antagonist that is commonly used to induce generalized seizures in rodents. This model is useful for screening potential anticonvulsant drugs.
Experimental Workflow
Protocol
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Administer this compound (e.g., 0.5 - 10 mg/kg, i.p.) or vehicle control.
-
After a pre-treatment period (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice).
-
Immediately place the animal in an observation chamber and record its behavior for 30 minutes.
-
Score the seizure activity using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk and the incidence and duration of generalized clonic-tonic seizures.
-
Analyze the data to determine if this compound increases the latency to seizures and/or reduces the severity and incidence of seizures.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the GABAergic system in various neurological disorders. Its distinct pharmacokinetic profile, characterized by a short-acting parent compound and a long-acting active metabolite, offers unique opportunities for studying both acute and chronic effects of GABA-A receptor modulation. The protocols outlined above provide a framework for preclinical studies aimed at elucidating the therapeutic potential of this compound and similar compounds in the context of neurological and psychiatric diseases. Further research is warranted to establish a more comprehensive quantitative profile of this compound, including its binding affinities for different GABA-A receptor subtypes and its efficacy in a wider range of neurological disorder models.
References
Troubleshooting & Optimization
Overcoming Flutazolam solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Flutazolam in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a benzodiazepine derivative with sedative, muscle relaxant, anticonvulsant, and anxiolytic effects.[1] Like many benzodiazepines, this compound is a lipophilic compound and is poorly soluble in aqueous solutions at physiological pH.[2] This low solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate in experimental buffers, leading to inaccurate and unreliable results in both in vitro and in vivo studies.
Q2: What are the key physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in developing a solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈ClFN₂O₃ | [3][4] |
| Molecular Weight | 376.8 g/mol | [3] |
| XLogP3 | 2.2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 |
Q3: What are the general strategies for solubilizing poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include:
-
Co-solvents: Using water-miscible organic solvents to increase the solubility of nonpolar drugs.
-
pH Adjustment: Modifying the pH of the buffer to ionize the drug, which can increase its solubility.
-
Surfactants: Using surfactants to form micelles that can encapsulate hydrophobic drug molecules.
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes with the drug, enhancing its apparent solubility.
-
Solid Dispersions: Creating a system where the drug is dispersed in a solid hydrophilic carrier.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).
-
Possible Cause: this compound has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
-
Serial Dilution: Serially dilute the stock solution into your experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts.
-
Issue 2: My this compound precipitates out of solution after I dilute my stock solution into the buffer.
-
Possible Cause: The concentration of the co-solvent in the final solution is too low to maintain the solubility of this compound at the desired concentration.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your experimental system allows, you can try slightly increasing the final concentration of the co-solvent.
-
Use a Different Co-solvent: Some co-solvents have a greater capacity to solubilize certain compounds. Consider trying ethanol, propylene glycol, or polyethylene glycols (PEGs).
-
pH Adjustment: The solubility of benzodiazepines can be pH-dependent. Attempt to dissolve this compound in a buffer with a more acidic pH if your experiment can tolerate it.
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to the buffer can help maintain solubility.
-
Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate. However, be cautious as this can generate heat and potentially degrade the compound.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: The this compound is not fully dissolved, leading to variability in the effective concentration delivered to the biological system.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation or cloudiness before use.
-
Centrifugation: Centrifuge the solution and check for a pellet to confirm if there is any undissolved compound.
-
Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment to avoid issues with compound degradation or precipitation over time.
-
Solubility Testing: Perform a preliminary experiment to determine the maximum solubility of this compound in your specific experimental buffer system before proceeding with your main assays.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Determine the final desired concentration of this compound and the maximum allowable concentration of DMSO in your experimental medium.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 3: Using Co-solvents for In Vivo Formulations
For animal studies, different formulations may be required. The following are examples and should be optimized for your specific application.
| Formulation Type | Example Components | Preparation Notes |
| Oral Suspension | 0.5% Carboxymethyl cellulose (CMC) in water | Suspend the this compound powder in the CMC solution. |
| Oral Solution | Polyethylene glycol 400 (PEG400) | Dissolve the this compound in PEG400. |
| Injectable Formulation | 10% DMSO in Corn Oil | First, dissolve the this compound in DMSO, then add the corn oil and mix well. |
Note: Always ensure the sterility of injectable formulations and the tolerability of the vehicle in the animal model.
Visual Guides
Below are diagrams to assist in understanding the experimental workflows and the mechanism of action of this compound.
References
Flutazolam Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Flutazolam dosage in experimental settings to minimize side effects. The following troubleshooting guides and FAQs address common challenges encountered during research with this benzodiazepine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which increases the affinity of the inhibitory neurotransmitter GABA for its binding site. This enhanced GABAergic activity leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This mechanism underlies its anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Q2: What is the typical therapeutic dosage range for this compound in humans?
The standard adult dosage of this compound for treating psychosomatic conditions and anxiety is 12 mg per day, administered orally in three divided doses. However, the dosage may be adjusted based on the patient's age and specific symptoms. For research purposes, it is crucial to perform dose-response studies to determine the optimal concentration for the desired effect with minimal side effects in the specific experimental model.
Q3: What are the common side effects associated with this compound?
Common side effects of this compound are typical of benzodiazepines and include drowsiness, dizziness, and fatigue. Cognitive impairments such as difficulty concentrating and memory issues, as well as muscle weakness and incoordination, may also occur. Gastrointestinal disturbances have also been reported. At higher doses, more severe effects like respiratory depression and severe hypotension can occur. Paradoxical reactions, such as increased anxiety or agitation, are rare but have been observed.
Q4: How does the pharmacokinetic profile of this compound influence experimental design?
This compound has a relatively short elimination half-life of approximately 3.5 hours. However, it is metabolized in the liver to an active metabolite, n-desalkylflurazepam (norflurazepam), which has a much longer half-life of 47-100 hours. This long-acting metabolite can lead to cumulative effects and prolonged sedation, especially with repeated dosing. Researchers should consider this extended washout period when designing experiments, particularly those with crossover designs or repeated measures.
Q5: What are the key considerations for preparing this compound for in vivo studies?
For oral administration in animal studies, this compound (MS-4101) has been suspended in a 0.5% carboxymethyl cellulose (CMC) solution. It is essential to ensure a homogenous suspension to achieve consistent dosing. The stability of the formulation under the specific experimental conditions should also be verified.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral assay results | Inconsistent drug administration (e.g., improper gavage technique, non-homogenous drug suspension). Stress induced by handling and injection. Environmental factors (e.g., noise, light). | Ensure all personnel are proficient in the chosen administration route. Thoroughly vortex the drug suspension before each administration. Habituate animals to the experimental procedures and environment. Standardize environmental conditions for all testing sessions. |
| Excessive sedation or ataxia in animals, even at low doses | Accumulation of the long-acting metabolite, n-desalkylflurazepam. High sensitivity of the specific animal strain or species to benzodiazepines. | Increase the washout period between doses to allow for metabolite clearance. Conduct a pilot dose-response study to determine the optimal non-sedating dose range for the specific animal model. |
| Lack of anxiolytic effect at expected doses | The chosen behavioral assay may not be sensitive to the anxiolytic effects of this compound. The dose may be too low to elicit a significant effect. The timing of the behavioral test relative to drug administration may be suboptimal. | Use a battery of behavioral tests to assess anxiety-like behavior (e.g., elevated plus-maze, light-dark box, open field test). Perform a dose-response study to identify the effective dose range. Optimize the time window for behavioral testing based on the pharmacokinetic profile of this compound. |
| Paradoxical increase in anxiety or aggression | This is a known, though rare, side effect of benzodiazepines. The underlying mechanism is not fully understood but may involve disinhibition of suppressed behaviors. | Carefully document the incidence and characteristics of these paradoxical reactions. Consider excluding animals exhibiting these responses from the analysis of anxiolytic effects. If this is a consistent finding, it may be a notable characteristic of this compound in your model. |
Quantitative Data Summary
Note: Comprehensive quantitative data from human clinical trials detailing the incidence of side effects at various dosages of this compound are not widely available in the public domain. The following tables summarize available preclinical data from rodent studies.
Table 1: Effects of this compound in Rodent Behavioral Studies
| Species | Dosage (mg/kg) | Route | Observed Effects | Reference |
| Mice & Rats | Not Specified | Not Specified | Suppressed hyperemotionality, fighting behavior, and pentylenetetrazol-induced convulsions. Potentiated thiopental-induced sleep. | |
| Mice & Rats | Not Specified | Not Specified | More potent than diazepam in reducing spontaneous locomotor activity. | |
| Mice & Rats | Not Specified | Not Specified | Less potent than diazepam in potentiating ethanol-induced anesthesia and in muscle relaxant effects. |
Table 2: Teratogenicity Study of this compound (MS-4101) in Rabbits
| Dosage (mg/kg/day) | Route | Duration | Maternal Effects | Fetal Effects | Reference |
| 10 | Oral | 13 days | No significant effects | No significant effects | |
| 50 | Oral | 13 days | No significant effects | No significant effects | |
| 250 | Oral | 13 days | Decreased body weight and food consumption, sedation, inhibition of motor activity, some maternal death. | Decreased viable fetuses. No external, internal, or skeletal abnormalities. | |
| 1000 | Oral | 13 days | Decreased body weight and food consumption, sedation, inhibition of motor activity, some maternal death. | Decreased viable fetuses. No external, internal, or skeletal abnormalities. |
Experimental Protocols
Elevated Plus-Maze (EPM) for Assessing Anxiolytic Effects in Rodents
Objective: To assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
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Administer this compound or vehicle control at the predetermined dose and time before the test.
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Gently place the animal in the center of the maze, facing an open arm.
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Allow the animal to freely explore the maze for a 5-minute period.
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Record the session using a video camera mounted above the maze.
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Analyze the recording to determine the time spent in the open arms, closed arms, and the center, as well as the number of entries into each arm.
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Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Open Field Test (OFT) for Assessing Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity and anxiety-like behavior. A decrease in locomotor activity can indicate sedation, while a preference for the periphery of the arena is associated with anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Administer this compound or vehicle control at the predetermined dose and time before the test.
-
Gently place the animal in the center of the open field.
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Allow the animal to explore the arena for a set period, typically 5-10 minutes.
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Record the session with an overhead video camera.
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Analyze the recording to determine the total distance traveled, the time spent in the central and peripheral zones, and the frequency of entries into the central zone.
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Clean the apparatus with 70% ethanol between each animal.
Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: General experimental workflow for in vivo this compound studies.
Technical Support Center: Flutazolam Stability in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the stability of Flutazolam during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of this compound in long-term storage?
The stability of this compound, like other benzodiazepines, is primarily influenced by temperature, humidity, light exposure, and pH. Exposure to high temperatures, moisture, and UV or fluorescent light can accelerate degradation. In solution, the pH of the medium is a critical factor, as this compound can be susceptible to hydrolysis, particularly in acidic or alkaline conditions.
2. I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?
A decrease in this compound concentration is likely due to chemical degradation. The most common degradation pathways for benzodiazepines are hydrolysis and oxidation.[1] If the solution is aqueous, hydrolysis of the amide bond in the diazepine ring is a probable cause.[2] If the solution is exposed to air and light, oxidative degradation may also occur. Storage at room temperature or elevated temperatures will accelerate these processes.[3]
3. What are the recommended storage conditions for this compound to ensure long-term stability?
For optimal long-term stability, this compound, both as a solid and in solution, should be stored in a cool, dark, and dry place. For solid this compound, storage in a tightly sealed container at controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light and moisture, is recommended. For this compound solutions, storage at low temperatures, such as -20°C or -80°C, is advisable to minimize degradation.[3] The container should be airtight to prevent solvent evaporation and exposure to atmospheric oxygen.
4. How can I identify the degradation products of this compound in my samples?
Identification of degradation products typically requires the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[4] By subjecting this compound to forced degradation conditions (see Experimental Protocols section), you can generate its degradation products. These can then be separated from the parent drug using HPLC and their structures elucidated using MS and other spectroscopic techniques like Nuclear Magnetic Resonance (NMR).
5. Are there any known degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, hydrolysis of the amide bond in the benzodiazepine ring is a common degradation pathway for this class of compounds. This would likely result in the opening of the seven-membered ring to form a benzophenone derivative. The major metabolite of this compound is n-desalkylflurazepam, which is formed in the body and may not necessarily be a product of chemical degradation in storage.
Troubleshooting Guides
This section provides structured guidance for addressing common stability issues with this compound.
Issue 1: Unexpected Peaks in the Chromatogram of a Stored this compound Sample
If you observe additional peaks in the HPLC chromatogram of a stored this compound sample that were not present in the initial analysis, it is likely that the drug has degraded.
Troubleshooting Steps:
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Confirm Peak Identity:
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Compare the retention times of the new peaks with those of known impurities or excipients if you are analyzing a formulation.
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If the peaks are unknown, they are likely degradation products.
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Assess Storage Conditions:
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Review the storage temperature, light exposure, and humidity levels of the sample.
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Compare these conditions to the recommended storage conditions.
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Perform Forced Degradation Studies:
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Conduct forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic) on a fresh sample of this compound.
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Compare the chromatograms of the stressed samples with your stored sample to identify the degradation pathway.
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-
Optimize Storage:
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Based on the identified degradation pathway, adjust your storage conditions. For example, if acidic hydrolysis is suspected, ensure the pH of your solution is neutral. If photodegradation is observed, store samples in amber vials or protected from light.
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Issue 2: Loss of Potency in a this compound Formulation
A decrease in the measured potency of a this compound formulation indicates degradation of the active pharmaceutical ingredient (API).
Troubleshooting Steps:
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Quantify Degradation:
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Use a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the percentage of total degradation products.
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Investigate Excipient Compatibility:
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Review the composition of your formulation. Some excipients can interact with the API and promote degradation.
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Conduct compatibility studies by storing this compound with individual excipients under accelerated conditions.
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Evaluate Container Closure System:
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Assess the suitability of your container and closure. Poorly sealed containers can allow moisture and oxygen to enter, leading to hydrolysis and oxidation.
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Consider if the container material is leaching any substances that could catalyze degradation.
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Reformulate if Necessary:
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If excipient incompatibility is identified, consider replacing the problematic excipient.
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The addition of antioxidants or buffering agents may be necessary to improve stability.
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Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide illustrative data based on studies of structurally similar benzodiazepines. This data should be used as a general guide.
Table 1: Illustrative Long-Term Stability of Benzodiazepines in Solution at Various Temperatures
| Compound | Storage Temperature | Duration | Percent Degradation | Reference |
| Diazepam | Room Temperature | 6 months | 10-20% | |
| 4°C | 6 months | <10% | ||
| -20°C | 6 months | <5% | ||
| Lorazepam | Room Temperature | 6 months | >90% | |
| 4°C | 6 months | 50-70% | ||
| -20°C | 6 months | <10% | ||
| This compound (Hypothetical) | Room Temperature | 6 months | 20-40% | N/A |
| 4°C | 6 months | 10-20% | N/A | |
| -20°C | 6 months | <5% | N/A |
Table 2: Illustrative Forced Degradation Data for a Benzodiazepine
| Stress Condition | Reagent/Condition | Duration | Percent Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 25% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | 35% |
| Oxidation | 3% H₂O₂ | 24 hours at RT | 15% |
| Thermal | 80°C | 48 hours | 10% |
| Photolytic | UV light (254 nm) | 24 hours | 5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to understand its degradation pathways.
Materials:
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This compound reference standard
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Methanol (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl), 1 M
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Sodium hydroxide (NaOH), 1 M
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Hydrogen peroxide (H₂O₂), 30%
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pH meter
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Heating block or water bath
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UV lamp
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Heat the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with 1 M NaOH.
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Dilute with mobile phase to a suitable concentration for HPLC analysis.
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-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
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Heat the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with 1 M HCl.
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Dilute with mobile phase for HPLC analysis.
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-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute with mobile phase for HPLC analysis.
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-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 80°C for 48 hours.
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Dissolve the stressed solid in methanol and dilute with mobile phase for HPLC analysis.
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-
Photolytic Degradation:
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Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
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Analyze the solution by HPLC.
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-
Control Sample: Prepare a control sample by diluting the stock solution with mobile phase without subjecting it to any stress.
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Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound (Starting Point)
Objective: To develop a starting HPLC method for the separation of this compound from its potential degradation products. Note: This method is based on common practices for benzodiazepine analysis and may require optimization.
Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.5, 20 mM) (50:50, v/v)
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: 30°C
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Detector: UV at 240 nm
Procedure:
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Prepare the mobile phase and degas it.
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the control and stressed samples.
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Monitor the separation of the this compound peak from any new peaks that appear in the stressed samples.
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Optimization: If co-elution is observed, adjust the mobile phase composition (e.g., change the acetonitrile/buffer ratio, modify the pH of the buffer) or the column chemistry to achieve adequate separation.
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound.
Caption: General workflow for a long-term stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. The behavior of 1,4-benzodiazepine drugs in acidic media. V. Kinetics of hydrolysis of this compound and haloxazolam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Model Responses to Flutazolam
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flutazolam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Coreminal or MS-4101) is a benzodiazepine derivative.[1] Like other benzodiazepines, it exerts its primary effects by modulating the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. This compound binds to a specific site on the GABA-A receptor, which enhances the effect of GABA, leading to a decrease in neuronal excitability. This action results in sedative, muscle relaxant, anticonvulsant, and anxiolytic effects.[1]
Q2: What is the major active metabolite of this compound and how does it influence its pharmacological effect?
This compound is rapidly metabolized in the liver to its major active metabolite, n-desalkylflurazepam (also known as norflurazepam).[1][2] A key difference between the parent compound and its metabolite is their elimination half-life. This compound has a very short half-life of approximately 3.5 hours, while n-desalkylflurazepam has a significantly longer half-life, ranging from 47 to 100 hours.[1] This means that while the initial effects may be attributed to this compound, the prolonged pharmacological activity is largely due to the sustained presence of n-desalkylflurazepam.
Q3: Why am I observing significant variability in the sedative or anxiolytic effects of this compound between different animal species?
Interspecies variability is a common challenge in pharmacology and can be attributed to several factors:
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Metabolic Rate: Different species metabolize drugs at different rates. A species that metabolizes this compound to n-desalkylflurazepam more quickly or slowly will show a different onset and duration of action. General studies on benzodiazepines have shown that they are metabolized more rapidly in dogs than in humans, for example.
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Active Metabolite Pharmacokinetics: The pharmacokinetic profile of n-desalkylflurazepam can vary significantly between species, leading to differences in exposure and, consequently, effect.
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Receptor Subtype Distribution and Affinity: The distribution and binding affinity of GABA-A receptor subtypes can differ across species, influencing the potency and qualitative effects of this compound.
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Physiological Differences: Factors such as body fat composition, plasma protein binding, and blood-brain barrier permeability can all contribute to species-specific responses.
Q4: Can I extrapolate dosage regimens for this compound directly from one animal model to another?
Direct extrapolation of dosage regimens between species is not recommended. Due to the significant pharmacokinetic and metabolic differences, a dose that is effective and well-tolerated in one species may be ineffective or toxic in another. It is crucial to perform dose-finding studies in each new animal model to establish the appropriate therapeutic window. As a general principle, extrapolating pharmacokinetic data from animal species to humans is subject to considerable error.
Troubleshooting Guides
Issue 1: Inconsistent Sedative Effects within the Same Animal Cohort
Problem: You are observing a high degree of variability in the sedative response to the same dose of this compound within a group of animals of the same species and strain.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Route of Administration | Ensure the route of administration (e.g., intraperitoneal, oral gavage, intravenous) is consistent and performed correctly for all animals. Improper administration can lead to variable absorption. |
| Stress and Acclimation | Ensure all animals are properly acclimated to the housing and testing environment. High levels of stress can alter baseline arousal and affect the response to a sedative. |
| Circadian Rhythm | Conduct experiments at the same time of day for all animals to minimize the influence of circadian variations in physiology and drug metabolism. |
| Health Status | Underlying health issues can affect drug metabolism and response. Ensure all animals are healthy and free from disease. |
| Sex Differences | If your cohort includes both males and females, consider that hormonal cycles in females can influence drug metabolism and behavior. It is often advisable to test sexes separately. |
| Drug Formulation | Ensure your this compound formulation is homogenous and that the drug is fully dissolved or suspended. Inconsistent dosing can result from a poorly prepared solution. |
Issue 2: Lack of Expected Anxiolytic Effect in Behavioral Models (e.g., Elevated Plus Maze)
Problem: this compound is not producing the expected anxiolytic effect (e.g., increased time in open arms of the elevated plus maze) at doses that are causing sedation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Dose-Response Relationship | You may be operating at a dose that is too high, causing sedation that masks the anxiolytic effect. Perform a dose-response study to identify a dose that reduces anxiety without causing significant motor impairment. In mice and rats, this compound's potency in reducing spontaneous locomotor activity is greater than that of diazepam. |
| Timing of Administration | The anxiolytic effect may be present at a different time point post-administration than the peak sedative effect. Conduct a time-course study to determine the optimal window for observing anxiolytic activity. |
| Behavioral Assay Sensitivity | The specific parameters of your behavioral assay (e.g., lighting conditions, noise levels) can influence the baseline level of anxiety and the sensitivity of the test to anxiolytic drugs. Ensure your protocol is validated and consistent. For the elevated plus-maze, inappropriate baseline anxiety levels due to methodological use can reduce the sensitivity for detecting benzodiazepine effects. |
| Metabolite Activity | The anxiolytic effects may be more closely related to the concentration of the long-acting metabolite, n-desalkylflurazepam, rather than the parent drug. Consider this in the design of your study, especially for chronic dosing paradigms. |
Data Presentation
Due to the limited availability of publicly accessible, direct comparative pharmacokinetic data for this compound across multiple species, the following tables provide illustrative data for this compound and its active metabolite, n-desalkylflurazepam, based on available information. Data for the closely related benzodiazepine, flurazepam, is also included for comparative purposes.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (Illustrative)
| Compound | Species | Administration Route | Dose | T1/2 (Half-life) | Notes |
| This compound | Human (presumed) | Oral | N/A | ~3.5 hours | Rapidly metabolized. |
| n-desalkylflurazepam | Human (presumed) | (from this compound) | N/A | 47-100 hours | Long-acting active metabolite. |
| Flurazepam | Dog | Intravenous | 1.0 mg/kg | 2.3 hours | Parent compound. |
| Desalkylflurazepam | Dog | (from Flurazepam) | 1.0 mg/kg | 4.9 hours | Metabolite from Flurazepam. |
Table 2: Comparative Behavioral Effects of this compound and Diazepam in Rodents
| Behavioral Test | Species | This compound Effect Compared to Diazepam | Reference |
| Suppression of Hyperemotionality (septal rats) | Rat | Same potency | |
| Suppression of Fighting Behavior (isolated mice) | Mouse | Same potency | |
| Potentiation of Thiopental Sleep | Mouse/Rat | Same potency | |
| Reduction of Spontaneous Locomotor Activity | Mouse/Rat | More potent | |
| Muscle Relaxant Effect | Mouse/Rat | Less potent | |
| Anticonflict Effect | Mouse/Rat | Less potent |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using the Open Field Test
Objective: To quantify the sedative effects of this compound by measuring changes in locomotor activity.
Materials:
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Open field apparatus (a square or circular arena with walls)
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Video tracking software
-
This compound solution and vehicle control
-
Animal subjects (e.g., mice or rats)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection). A typical pre-test waiting period is 30 minutes for IP injection.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predefined period (e.g., 10-15 minutes) using the video tracking software. Key parameters to measure include:
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Total distance traveled
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Time spent mobile vs. immobile
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Entries into the center zone vs. periphery
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups. A significant decrease in distance traveled and time spent mobile is indicative of a sedative effect.
Protocol 2: Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic properties of this compound.
Materials:
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Elevated plus maze apparatus (two open arms and two enclosed arms)
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Video tracking software or manual scoring
-
This compound solution and vehicle control
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Animal subjects (e.g., mice or rats)
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control. The timing should be determined from pilot studies to coincide with potential anxiolytic effects without profound sedation.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
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Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the following parameters:
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Time spent in the open arms
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Time spent in the closed arms
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Number of entries into the open arms
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Number of entries into the closed arms
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Open arm entries) / (Total arm entries)] x 100. An increase in these parameters in the this compound group compared to the control group suggests an anxiolytic effect.
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: A logical workflow for troubleshooting variable this compound responses.
Caption: A standardized workflow for conducting behavioral experiments.
References
Technical Support Center: Refinement of Analytical Methods for Flutazolam Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Flutazolam and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted in analytical methods?
A1: The primary metabolic pathway for this compound involves hepatic metabolism, mainly through the cytochrome P450 system. The major active metabolite is N-desalkylflurazepam (also known as norflurazepam), which results from N-dealkylation. Other metabolites are formed through hydroxylation of the parent compound and N-desalkylflurazepam. For comprehensive toxicological and pharmacokinetic studies, it is recommended to monitor for both this compound and N-desalkylflurazepam.
Q2: Which analytical techniques are most suitable for the detection and quantification of this compound and its metabolites?
A2: Several analytical techniques can be employed, each with its advantages and disadvantages:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for both quantification and confirmation due to its high sensitivity and selectivity. It is particularly well-suited for complex biological matrices like blood and urine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method, though it often requires derivatization of the analytes to improve their volatility and thermal stability. Without derivatization, thermal degradation of some benzodiazepines can be a concern.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): HPLC-UV/DAD is a robust technique for quantification, especially at higher concentrations. However, its sensitivity may be insufficient for detecting low therapeutic doses or for forensic applications.
Q3: Is enzymatic hydrolysis necessary for urine sample analysis?
A3: Yes, for urine samples, enzymatic hydrolysis is a critical step. This compound metabolites are often excreted as glucuronide conjugates. Treatment with β-glucuronidase is necessary to cleave these conjugates and release the free metabolites for extraction and analysis. Omitting this step can lead to a significant underestimation of the metabolite concentrations.
Troubleshooting Guides
HPLC & LC-MS/MS Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with active sites on the column (silanols). | - Adjust mobile phase pH to suppress ionization of the analyte.- Use a base-deactivated column.- Add a competing base to the mobile phase. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Extra-column dead volume. | - Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter. | |
| Retention Time Drift | Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily.- Ensure proper mixing if using a gradient system. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Baseline Noise | Air bubbles in the system. | - Degas the mobile phase.- Purge the pump to remove any trapped air. |
| Contaminated mobile phase or detector cell. | - Use HPLC-grade solvents.- Flush the detector cell with a strong, appropriate solvent. | |
| Leaks in the system. | - Check all fittings for any signs of leakage and tighten or replace as necessary. |
GC-MS Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Linearity for Polar Metabolites | Adsorption at active sites in the GC inlet or column. | - Use a deactivated inlet liner.- Consider the use of analyte protectants. |
| Incomplete derivatization. | - Optimize derivatization conditions (reagent, temperature, and time). | |
| Analyte Degradation | Thermal lability of benzodiazepines. | - Lower the injector and transfer line temperatures.- Ensure the use of a properly deactivated column. |
| Ghost Peaks | Carryover from a previous injection. | - Implement a thorough wash step between injections.- Check for contamination in the syringe and injector port. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of benzodiazepines, including this compound's primary metabolite, N-desalkylflurazepam. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: LC-MS/MS Performance Data for N-desalkylflurazepam
| Parameter | Urine | Serum/Plasma |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.2 - 1.0 ng/mL |
| Recovery | 85 - 105% | 90 - 110% |
Table 2: GC-MS Performance Data for Benzodiazepine Metabolites (after derivatization)
| Parameter | Urine |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Recovery | 80 - 115% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and Metabolites in Serum
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Sample Preparation (Solid-Phase Extraction - SPE)
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To 1 mL of serum, add an internal standard.
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Condition an SPE cartridge with methanol followed by water.
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Load the serum sample onto the SPE cartridge.
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Wash the cartridge with water and then a low-percentage organic solvent (e.g., 5% methanol in water).
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Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug from its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its metabolites.
-
Protocol 2: GC-MS Analysis of this compound Metabolites in Urine
-
Sample Preparation
-
To 1 mL of urine, add an internal standard and a buffer (e.g., acetate buffer, pH 5.0).
-
Add β-glucuronidase and incubate to hydrolyze the conjugated metabolites.
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate it to dryness.
-
Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS).
-
-
GC-MS Conditions
-
Column: A low-bleed capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analytes.
-
Injector Temperature: 250 °C.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized metabolites.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: LC-MS/MS workflow for serum analysis.
Caption: Troubleshooting logic for peak tailing.
Technical Support Center: Chiral Separation of Flutazolam Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of Flutazolam enantiomers.
Troubleshooting Guide
Enantiomeric separation of this compound by High-Performance Liquid Chromatography (HPLC) can be challenging due to the conformational instability of its chiral centers. The following table addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation or poor resolution (Rs < 1.5) | Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient enantioselectivity for this compound. | Screen different types of CSPs. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are often effective for benzodiazepines. For this compound, a cellulose-based CSP has shown successful separation.[1] |
| Incorrect Mobile Phase Composition: The mobile phase composition is not optimized for selectivity and retention. | Systematically screen different mobile phase compositions. For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., 2-propanol, ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds like this compound.[1] | |
| Enantiomer Interconversion: this compound, like other benzodiazepines, can undergo rapid "ring-flip" interconversion between its conformational enantiomers at room temperature, leading to peak broadening or coalescence.[2][3][4] | Perform the separation at sub-ambient temperatures (e.g., 5-25°C) to slow down the interconversion rate. A study on other triazolobenzodiazepines showed that separation of conformational enantiomers was only possible at temperatures of -15°C or lower. | |
| Poor peak shape (tailing or fronting) | Secondary Interactions: Undesirable interactions between the analyte and the stationary phase. | For basic compounds like this compound, add a basic modifier such as diethylamine (DEA) to the mobile phase to reduce peak tailing. A typical concentration is 0.1%. |
| Column Overload: Injecting too much sample onto the column. | Reduce the sample concentration or injection volume. | |
| Column Degradation: The performance of the chiral stationary phase has deteriorated. | Flush the column with an appropriate solvent or replace the column if necessary. | |
| Long retention times | Mobile Phase Strength: The mobile phase is too weak, leading to strong retention. | Increase the percentage of the polar modifier (e.g., 2-propanol) in the mobile phase to decrease retention time. |
| Low Flow Rate: The flow rate is too low, resulting in longer analysis times. | Increase the flow rate, but be mindful that this can sometimes negatively impact resolution. | |
| Irreproducible results | Fluctuations in Temperature: Small changes in ambient temperature can affect the rate of enantiomer interconversion and retention times. | Use a column thermostat to maintain a consistent and controlled temperature throughout the analysis. |
| Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation of volatile components. | Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. | |
| System Equilibration: The HPLC system and column are not fully equilibrated with the mobile phase. | Ensure the system is thoroughly equilibrated before injecting the sample. |
Quantitative Data Summary
The following table summarizes the chromatographic parameters for a successful chiral separation of this compound enantiomers based on an established method.
| Parameter | Value | Reference |
| Chiral Stationary Phase | CHIRALPAK® IE (Cellulose tris(3,5-dichloro-phenylcarbamate)) | |
| Column Dimensions | 4.6 x 250 mm, 5 µm | |
| Mobile Phase | n-hexane / 2-propanol / diethylamine = 90 / 10 / 0.1 (v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 25°C | |
| Detection | UV-VIS at 230 nm | |
| Retention Time (k') - Enantiomer 1 | 23.4 min (6.80) | |
| Retention Time (k') - Enantiomer 2 | 25.4 min (7.50) | |
| Separation Factor (α) | 1.10 | |
| Resolution (Rs) | 1.77 |
Experimental Protocols
Method for Chiral Separation of this compound Enantiomers
This protocol is based on the successful separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column thermostat, and UV-VIS detector.
2. Chromatographic Conditions:
-
Column: CHIRALPAK® IE (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: n-hexane / 2-propanol / diethylamine in a ratio of 90:10:0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV-VIS at 230 nm
-
Injection Volume: Dependent on sample concentration, a typical injection volume for a 1 mg/mL solution is 10 µL.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two enantiomers. The expected retention times are approximately 23.4 and 25.4 minutes.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound enantiomers so challenging?
A1: The primary challenge arises from the fact that this compound's chirality is due to the non-planar conformation of its seven-membered diazepine ring. This leads to the existence of conformational enantiomers that can rapidly interconvert at room temperature through a "ring-flip" mechanism. This interconversion can cause peak broadening and coalescence, making separation difficult. To achieve separation, the rate of interconversion must be slowed down, typically by using sub-ambient temperatures during the chromatographic run.
Q2: What type of chiral stationary phase (CSP) is best for this compound?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including benzodiazepines. A successful separation of this compound has been reported using CHIRALPAK® IE, which is a cellulose-based CSP. It is always recommended to screen a few different polysaccharide-based columns to find the optimal selectivity for your specific application.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the silica support of the stationary phase. Adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) at a concentration of 0.1%, can significantly improve peak symmetry by competing for the active sites on the stationary phase.
Q4: I am not getting baseline separation. What parameters can I adjust?
A4: To improve a resolution of less than 1.5, you can try the following:
-
Optimize the mobile phase: Adjust the ratio of the non-polar solvent to the polar modifier. A lower percentage of the polar modifier will generally increase retention and may improve resolution, but it will also lengthen the run time.
-
Lower the temperature: Decreasing the column temperature will reduce the rate of enantiomer interconversion and can lead to sharper peaks and better separation.
-
Reduce the flow rate: A lower flow rate can increase the efficiency of the separation, but it will also increase the analysis time.
Q5: Can I use a different detection method?
A5: While UV-VIS detection at 230 nm is a common and effective method for this compound, other detection methods compatible with the mobile phase can be used. For instance, if higher sensitivity is required, a mass spectrometer (MS) can be coupled to the HPLC system. However, this may require optimization of the mobile phase to ensure compatibility with the MS interface.
Visualizations
Caption: Experimental workflow for the chiral separation of this compound.
Caption: Troubleshooting logic for poor chiral separation of this compound.
References
Technical Support Center: Optimizing Flutazolam Analysis in Mass Spectrometry
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Flutazolam in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended ionization technique for this compound analysis?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for analyzing benzodiazepines like this compound.[1][2]
-
Electrospray Ionization (ESI): This is the most common technique, typically run in positive ion mode ([M+H]+), as it is well-suited for polar and thermally labile compounds.[1][2][3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be a valuable alternative, especially for less polar compounds. It is sometimes less susceptible to matrix suppression effects compared to ESI.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While possible, GC-MS is often less ideal for benzodiazepines as many are thermally unstable and may decompose during analysis, potentially requiring derivatization.
Q2: I am observing a weak or non-existent signal for this compound. What are the common causes and solutions?
A2: A weak or absent signal can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.
-
Incorrect Ionization Mode: Ensure you are operating in positive ionization mode to detect the protonated molecule, [M+H]+.
-
Suboptimal Source Parameters: The ion source settings are critical. Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer, drying gas). For benzodiazepines, typical ESI source temperatures can range from 270°C to 375°C.
-
Mobile Phase pH: The pH of the mobile phase affects ionization efficiency. For positive ESI, adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can enhance protonation and improve signal intensity.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. To address this, improve chromatographic separation, enhance sample cleanup procedures (e.g., using solid-phase extraction), or simply dilute the sample.
-
In-Source Fragmentation: If the fragmentor or cone voltage is too high, the precursor ion may fragment before it is isolated in the quadrupole. Reduce this voltage to increase the abundance of the [M+H]+ ion.
Q3: My signal for this compound is unstable or shows poor reproducibility. What should I check?
A3: Signal instability can be traced to the LC system, the ion source, or the sample itself.
-
LC Pump Performance: Inconsistent mobile phase delivery can cause fluctuating spray and an unstable signal. Check for pressure fluctuations and ensure the pump is properly purged and primed.
-
Source Contamination: A dirty ion source can lead to erratic signal behavior. Clean the spray shield, capillary, and other source components regularly.
-
Matrix Effects: Inconsistent matrix effects between samples can lead to poor reproducibility. Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these variations.
-
Sample Stability: Ensure this compound is stable in the prepared sample solution. Degradation can occur over time, especially if samples are left on the autosampler for extended periods.
Q4: How can I determine the optimal precursor and product ions for MRM analysis of this compound?
A4: The first step is to identify the correct precursor ion, which for this compound in positive ESI mode will be the protonated molecule, [M+H]+.
-
Determine Precursor Ion: Infuse a standard solution of this compound directly into the mass spectrometer and acquire a full scan (MS1) spectrum. The molecular formula of this compound is C₁₉H₁₈ClFN₂O₃, with a monoisotopic mass of 376.10. The expected precursor ion [M+H]+ will have an m/z of approximately 377.1.
-
Generate Product Ions: Perform a product ion scan (MS2) on the selected precursor ion (m/z 377.1). This involves isolating the precursor ion and fragmenting it using collision-induced dissociation (CID).
-
Select MRM Transitions: From the product ion spectrum, select 2-3 of the most intense and stable fragment ions as product ions for your Multiple Reaction Monitoring (MRM) method. This provides both quantification and qualification. Fragmentation patterns of similar benzodiazepines can provide clues for expected fragments.
Quantitative Data Summary
The following tables provide key physicochemical properties and suggested starting parameters for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈ClFN₂O₃ | |
| Average Mass | 376.81 g/mol | |
| Monoisotopic Mass | 376.10 g/mol | Calculated |
| Expected [M+H]⁺ (m/z) | 377.1 | Calculated |
Table 2: Suggested Starting Parameters for LC-MS/MS Method Development
| Parameter | ESI Recommendation | APCI Recommendation |
| LC Conditions | ||
| Column | C18 Column (e.g., 50 x 2.1 mm, <3 µm) | C18 Column (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min | 0.4 - 0.8 mL/min |
| Injection Volume | 1 - 10 µL | 1 - 10 µL |
| MS Conditions | ||
| Polarity | Positive | Positive |
| Capillary Voltage | 3000 - 4500 V | Nebulizer Current: 3 - 5 µA |
| Nebulizer Gas | 30 - 50 psi | 40 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min | 5 - 10 L/min |
| Drying Gas Temp | 300 - 350 °C | 350 - 550 °C |
| Fragmentor/Cone Voltage | 80 - 150 V (Optimize by infusion) | 80 - 150 V (Optimize by infusion) |
| Collision Energy | Optimize based on product ion scan | Optimize based on product ion scan |
Experimental Protocols
Protocol 1: Optimization of this compound Injection Parameters by Infusion
This protocol describes how to determine the optimal MS source and fragmentation parameters for this compound using direct infusion.
Materials:
-
This compound analytical standard
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid
-
Syringe pump and infusion line
Procedure:
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS1 Full Scan: Operate the mass spectrometer in full scan mode (e.g., m/z 100-500) with positive polarity. Confirm the presence of the [M+H]+ ion at m/z ~377.1.
-
Optimize Source Parameters: While infusing, systematically adjust the following parameters one at a time to maximize the signal intensity of the precursor ion:
-
Capillary/Spray Voltage
-
Source Temperature / Drying Gas Temperature
-
Nebulizer and Drying Gas Flows
-
-
Optimize Fragmentation:
-
Switch to product ion scan mode, setting the instrument to isolate m/z 377.1.
-
Adjust the fragmentor/cone voltage to maximize the precursor ion intensity while minimizing premature fragmentation.
-
Increase the collision energy (CE) in steps (e.g., 5-50 eV) to generate a stable and informative product ion spectrum. Record the CE that produces the most abundant and stable product ions.
-
-
Select MRM Transitions: Based on the product ion spectrum, select the precursor ion (m/z 377.1) and at least two intense product ions to create your MRM transitions for the final LC-MS/MS method.
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for this compound analysis.
Caption: Experimental workflow for developing a this compound LC-MS/MS method.
Caption: Troubleshooting logic for diagnosing a weak or absent this compound signal.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Flutazolam in-vitro experiments
Welcome to the technical support center for Flutazolam in-vitro experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists overcome common challenges encountered when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a benzodiazepine derivative, primarily recognized for its anxiolytic, sedative, and muscle relaxant properties.[1] Like other benzodiazepines, its mechanism of action involves modulating the activity of the gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] this compound is a partial agonist that binds to the GABA-A receptor, enhancing the affinity of GABA for its receptor. This action increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2][3]
Q2: How should I dissolve this compound for in-vitro experiments?
This compound has low aqueous solubility. For in-vitro assays, it is recommended to first prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). Subsequently, this stock can be diluted into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q3: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is essential for proper experimental design. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 376.81 g/mol | |
| LogP | 2.354 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| In-Vitro Solubility | Soluble in DMSO |
Q4: Which cell lines are appropriate for studying this compound's effects?
Cell lines endogenously expressing or engineered to express GABA-A receptors are suitable. Commonly used models include HEK293 or CHO cells transiently or stably transfected with the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2). The choice of subunits is crucial as this compound's affinity and efficacy may vary between different GABA-A receptor isoforms.
Q5: Does this compound have active metabolites that could affect my experiments?
Yes. This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into a major active metabolite, N-desmethylthis compound (also known as norflurazepam). This metabolite has a significantly longer half-life than the parent compound and is pharmacologically active. In experiments involving metabolic systems (e.g., liver microsomes, hepatocytes), it is important to consider the contribution of this metabolite to the observed effects.
Troubleshooting Guides
Issue 1: Low or No Activity in GABA-A Receptor Functional Assays
Q: I am not observing the expected potentiation of GABA response with this compound in my cell-based assay. What could be the cause?
A: This is a common issue that can stem from several factors. Refer to the following troubleshooting workflow:
Issue 2: High Variability in In-Vitro Metabolism Assays
Q: My results from a liver microsome stability assay with this compound are highly variable between experiments. Why?
A: In-vitro metabolism assays are sensitive to several variables. High variability often points to issues with reagents or protocol execution.
-
Cofactor Instability: The essential cofactor, NADPH, is unstable at room temperature and in aqueous solutions. Always prepare it fresh before each experiment and keep it on ice.
-
Microsome Activity: Ensure the pooled human liver microsomes (pHLM) have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade enzyme activity.
-
Incorrect Incubation Times: The rate of metabolism can be rapid. Ensure that quenching of the reaction is performed precisely at the designated time points for all samples.
-
CYP3A4 Inhibition: this compound is metabolized by CYP3A4. If your assay medium contains known inhibitors of this enzyme, it will lead to artificially low metabolism rates.
-
Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is properly validated for this compound and its major metabolite, N-desmethylthis compound, to guarantee accurate quantification.
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Q: I'm observing significant cell death at concentrations where I expect to see pharmacological activity. What is happening?
A: Unexpected cytotoxicity can mask the true pharmacological effect of a compound.
-
Solvent Toxicity: The most common cause is an excessive concentration of the organic solvent (e.g., DMSO) used to dissolve this compound. Verify that the final solvent concentration in your wells is non-toxic to your specific cell line (usually ≤0.5%). Run a vehicle-only control with the same solvent concentration to confirm.
-
Compound-Induced Toxicity: While benzodiazepines are not typically cytotoxic at pharmacologically relevant concentrations, off-target effects can occur, especially at high doses. Consider performing a separate cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range and ensure your pharmacological experiments are conducted well below these levels.
-
Contamination: Rule out contamination (bacterial or mycoplasma) in your cell culture, which can cause widespread cell death and unreliable results.
Experimental Protocols & Visualizations
This compound's Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA. This leads to more frequent channel opening and increased chloride ion influx.
References
Validation & Comparative
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Flutazolam Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Flutazolam in human plasma against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The supporting experimental data demonstrates the superior performance of the novel UHPLC-MS/MS approach in terms of sensitivity, specificity, and analytical throughput.
Introduction to this compound and the Need for Advanced Analytical Methods
This compound is a benzodiazepine derivative with sedative and anxiolytic properties.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. While traditional analytical methods like HPLC-UV have been employed for benzodiazepine analysis, they often lack the sensitivity and specificity required for detecting low concentrations and can be susceptible to interferences from matrix components.[2][3] The novel UHPLC-MS/MS method presented here offers a significant advancement for the bioanalysis of this compound.
Method Comparison: UHPLC-MS/MS vs. HPLC-UV
The performance of the new UHPLC-MS/MS method was validated against a conventional HPLC-UV method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5] The key validation parameters are summarized in the table below.
| Validation Parameter | New UHPLC-MS/MS Method | Traditional HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.999) | 10 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 6% | < 10% |
| Recovery | 92.5% - 98.2% | 75.8% - 85.1% |
| Analysis Run Time | 3 minutes | 15 minutes |
| Specificity | High (Mass-based detection) | Moderate (Potential for interferences) |
Experimental Protocols
Detailed methodologies for both the novel UHPLC-MS/MS and the traditional HPLC-UV methods are provided below.
New Method: UHPLC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of internal standard working solution (Diazepam-d5, 100 ng/mL).
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: Agilent 1290 Infinity II UHPLC
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
System: Agilent 6470 Triple Quadrupole MS
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 377.1 → Product ion (m/z) 293.1
-
Diazepam-d5 (IS): Precursor ion (m/z) 290.1 → Product ion (m/z) 198.1
-
Traditional Method: HPLC-UV
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of human plasma, add 100 µL of internal standard working solution (Diazepam, 1 µg/mL).
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 20 mM Phosphate Buffer (pH 6.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 230 nm
Visualizing the Workflow and Validation Process
To clearly illustrate the experimental and logical flows, the following diagrams were generated using Graphviz.
Conclusion
The newly developed UHPLC-MS/MS method for the quantification of this compound in human plasma demonstrates significant advantages over the traditional HPLC-UV method. Its superior sensitivity, specificity, and high-throughput capabilities make it a more robust and reliable tool for demanding research and clinical applications. The enhanced performance of the UHPLC-MS/MS method allows for more accurate pharmacokinetic profiling and lower-level detection, which is critical for ensuring the safety and efficacy of this compound in clinical development and for its monitoring in forensic contexts.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. agilent.com [agilent.com]
- 3. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.com [worldwide.com]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Navigating the Cross-Reactivity of Flutazolam in Benzodiazepine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Direct experimental data on the cross-reactivity of flutazolam in commercially available benzodiazepine immunoassays is currently limited in peer-reviewed literature. This guide provides a framework for predicting its detectability by presenting a comparative analysis of structurally similar novel benzodiazepines, including etizolam, flualprazolam, and flubromazolam. The provided data underscores the critical need for in-house validation studies, as detectability is highly dependent on the specific immunoassay and the concentration of the analyte.
Comparative Cross-Reactivity of Structurally Similar Benzodiazepines
The following tables summarize the available quantitative cross-reactivity data for several novel benzodiazepines across various immunoassay platforms. This information can be used to infer the potential, though unconfirmed, cross-reactivity of this compound.
Table 1: Cross-Reactivity of Selected Novel Benzodiazepines in Urine Immunoassays
| Compound | Immunoassay Kit | Calibrator | Cutoff (ng/mL) | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Etizolam | Immunalysis® Benzodiazepine Direct ELISA | Oxazepam | 20 | Not Specified | 107[1] |
| Flualprazolam | Neogen Benzodiazepine Group Forensic ELISA | Oxazepam | Not Specified | Not Specified | 467[2] |
| Flubromazolam | Neogen Benzodiazepine Group Forensic ELISA | Oxazepam | Not Specified | Not Specified | 253[2] |
| Flualprazolam | ELISA | Not Specified | Not Specified | Not Specified | 173[3] |
| Flubromazolam | ELISA | Not Specified | Not Specified | Not Specified | 127[3] |
| Diclazepam | ARK™ HS Benzodiazepine II Assay | Not Specified | 200 | Not Specified | High Signal |
| Phenazepam | Immunalysis® Benzodiazepine ELISA | Oxazepam | 20 | Not Specified | 79-107 |
Note: Cross-reactivity data is highly dependent on the specific assay, its calibrator, and the matrix (e.g., urine, blood). The values presented are sourced from the cited literature and may not be directly comparable across different studies or assay platforms.
Experimental Protocols
Accurate determination of immunoassay cross-reactivity is essential for the reliable detection of novel compounds. Below is a generalized methodology for evaluating the cross-reactivity of a benzodiazepine like this compound.
Objective:
To determine the percentage cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Materials:
-
Benzodiazepine immunoassay kit (e.g., ELISA, CEDIA, KIMS)
-
Certified reference material of this compound
-
Certified reference material of the assay calibrator (e.g., Oxazepam, Nordiazepam)
-
Drug-free urine or blood matrix
-
Standard laboratory equipment (e.g., pipettes, tubes, microplate reader)
-
Enzyme-linked immunosorbent assay (ELISA) plate reader (for ELISA)
-
Clinical chemistry analyzer (for CEDIA, KIMS)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Create a series of spiking solutions of this compound at various concentrations in the drug-free matrix.
-
Prepare a standard curve using the assay calibrator at the concentrations specified by the manufacturer.
-
-
Immunoassay Analysis:
-
Follow the specific instructions provided with the immunoassay kit.
-
For ELISA, this typically involves adding samples, standards, and enzyme-conjugate to antibody-coated microplates, followed by incubation, washing, and addition of a substrate to produce a colorimetric signal.
-
For homogeneous immunoassays like CEDIA, the competition between the drug in the sample and a drug-labeled enzyme for a limited number of antibody binding sites is measured by a change in enzyme activity.
-
Ensure that appropriate positive and negative controls are included in each run.
-
-
Data Analysis:
-
For each concentration of this compound tested, determine the equivalent concentration of the assay calibrator that produces a similar response (e.g., absorbance, enzyme activity).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100
Where:
-
Concentration of Calibrator is the concentration of the standard calibrator that gives the same response as the cross-reactant.
-
Concentration of Cross-Reactant is the concentration of this compound being tested.
-
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes and reasoning involved in assessing this compound's cross-reactivity, the following diagrams are provided.
Conclusion and Recommendations
The presented data on etizolam, flualprazolam, and flubromazolam suggest a moderate to high likelihood that this compound will exhibit cross-reactivity in certain benzodiazepine immunoassays, particularly those with broader specificity. However, the exact degree of cross-reactivity remains undetermined without direct experimental validation.
It is imperative for laboratories to:
-
Perform In-House Validation: Conduct thorough cross-reactivity studies for this compound using the specific immunoassay platforms employed in their screening protocols.
-
Consider Structural Analogs: When selecting an immunoassay, consider its known performance with structurally similar novel benzodiazepines as a preliminary indicator.
-
Utilize Confirmatory Testing: All presumptive positive results from immunoassays should be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate identification and quantification.
By following these recommendations, researchers and clinicians can enhance the accuracy of their toxicological screening and contribute to a better understanding of the detection of emerging novel psychoactive substances.
References
A Comparative Guide to the Metabolic Stability of Flutazolam and Haloxazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutazolam and Haloxazolam are benzodiazepine derivatives characterized by a fused oxazole ring. They are utilized for their sedative, anxiolytic, and hypnotic properties. The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its duration of action, potential for drug-drug interactions, and overall therapeutic efficacy. This guide explores the known metabolic characteristics of this compound and Haloxazolam to inform preclinical and clinical research.
Metabolic Pathways and Key Metabolites
Both this compound and Haloxazolam undergo extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.
This compound: this compound is characterized by a relatively rapid metabolism of the parent compound, which is contrasted by the formation of a highly stable and pharmacologically active major metabolite.
-
Primary Metabolism: The initial metabolic steps for this compound involve N-dealkylation. This process is predominantly carried out by the CYP3A4 isoenzyme[1].
-
Metabolites: The major active metabolite of this compound is n-desalkylflurazepam, also known as norflurazepam[2]. This metabolite is also a principal metabolite of the well-known benzodiazepine, flurazepam[2].
-
Metabolic Stability Profile: The parent drug, this compound, has a very short in vivo half-life of approximately 3.5 hours, indicating low metabolic stability[2]. However, its active metabolite, n-desalkylflurazepam, is significantly more stable, with a long elimination half-life ranging from 47 to 100 hours[2]. This disparity in metabolic stability results in a prolonged pharmacological effect despite the rapid clearance of the parent drug.
Haloxazolam: Information on the quantitative metabolic stability of Haloxazolam is less detailed in the available literature. However, its metabolic pathway is understood to be similar to other benzodiazepines.
-
Primary Metabolism: Haloxazolam is metabolized in the liver, with evidence pointing to the involvement of the cytochrome P450 system, particularly the CYP3A4 isoenzyme. The metabolism of Haloxazolam leads to the formation of active metabolites.
-
Metabolites: While the formation of active metabolites is known, specific details on the primary metabolites and their individual pharmacokinetic profiles are not extensively documented in publicly available literature. A study in dogs identified desmethyldiazepam, oxazepam, and 3-hydroxyhalazepam as metabolites.
-
Metabolic Stability Profile: While one source mentions a "relatively long half-life" for Haloxazolam, quantitative data is not provided. Another source explicitly states that the half-life is not available. This lack of specific data makes a direct quantitative comparison with this compound challenging.
References
- 1. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, metizolam and nitrazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Flutazolam's Behavioral Effects in Mice: A Comparative Guide
This guide provides a comparative analysis of the behavioral effects of Flutazolam in mice, with a focus on its statistical validation against the well-established benzodiazepine, diazepam. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as MS-4101) is a benzodiazepine derivative with sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] While its potency is comparable to diazepam, it is reported to induce more pronounced sedation and impairment of coordination.[1] this compound has a short half-life of approximately 3.5 hours, but its major active metabolite, n-desalkylflurazepam (norflurazepam), has a significantly longer half-life of 47-100 hours.[1] This guide synthesizes the available preclinical data on this compound's behavioral effects in mice and presents a comparison with diazepam.
Mechanism of Action: GABAa Receptor Modulation
Benzodiazepines, including this compound and diazepam, exert their effects by modulating the function of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] These drugs bind to a specific allosteric site on the GABAa receptor, distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a potentiation of the inhibitory postsynaptic currents. The resulting hyperpolarization of the neuronal membrane leads to the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
Figure 1. Signaling pathway of benzodiazepines at the GABAa receptor.
Comparative Behavioral Effects: this compound vs. Diazepam
Direct quantitative comparative studies on the behavioral effects of this compound and diazepam in standardized mouse anxiety models are limited in the recent scientific literature. However, a foundational study provides a qualitative comparison of their potencies across several behavioral paradigms.
Table 1: Qualitative Comparison of Behavioral Effects in Mice
| Behavioral Test/Effect | This compound (MS-4101) Potency vs. Diazepam | Reference |
| Anxiolytic-like Effects | ||
| Anticonflict Effect | Less Potent | |
| Sedative & Motor Effects | ||
| Reduction of Spontaneous Locomotor Activity (Open-Field Test) | More Potent | |
| Muscle Relaxant Effect | Less Potent | |
| Other CNS Effects | ||
| Suppression of Fighting Behavior (Isolated Mice) | Same Potency | |
| Potentiation of Thiopental Sleep | Same Potency | |
| Anticonvulsant (Pentylenetetrazol-induced) | Same Potency |
Note: This table is based on qualitative comparisons and does not represent a direct statistical analysis of quantitative data.
Experimental Protocols
Standardized behavioral assays are crucial for the valid assessment of anxiolytic and sedative drug effects. The following are detailed methodologies for key experiments used to evaluate benzodiazepines in mice.
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
References
Comparative Binding Affinity of Flutazolam to GABA-A Receptor Subtypes: An Analysis Based on Available Data for Comparator Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
Benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor. The diverse pharmacological profiles of different benzodiazepines are largely attributed to their varying affinities for different GABA-A receptor subtypes, which are characterized by the presence of different α subunits.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of several common benzodiazepines for GABA-A receptors containing different α subunits. A lower Ki value indicates a higher binding affinity. This data provides a benchmark for interpreting the potential selectivity of Flutazolam, should such data become available.
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [1] |
| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [1] |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [1] |
Note: The data presented is for representative compounds from different benzodiazepine classes and may not be exhaustive.
Experimental Protocols
The determination of binding affinities for benzodiazepines to GABA-A receptors is typically performed using a radioligand binding assay. This method measures the ability of a test compound to displace a radioactively labeled ligand (a radioligand) that is known to bind to the receptor of interest.
Radioligand Displacement Assay Protocol:
-
Membrane Preparation:
-
HEK-293 cells are transfected with the cDNAs encoding the desired GABA-A receptor subunit combination (e.g., α1β3γ2).
-
The cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).
-
The cell membranes containing the receptors are isolated by centrifugation.
-
-
Binding Assay:
-
The prepared membranes are incubated with a specific concentration of a radioligand, such as [³H]flunitrazepam, which binds to the benzodiazepine site on the GABA-A receptor.
-
Various concentrations of the unlabeled test compound (e.g., this compound or a comparator benzodiazepine) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Head-to-head comparison of Flutazolam and Etizolam in preclinical models
A Comparative Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive preclinical comparison of Flutazolam and Etizolam, two thienodiazepine derivatives with notable anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. While direct head-to-head preclinical studies are scarce, this document synthesizes available data to offer an objective comparison for researchers, scientists, and drug development professionals. The comparison is supplemented with data on Diazepam, a classic benzodiazepine, to provide a familiar benchmark for potency and efficacy.
Pharmacodynamic Profile: Receptor Binding and Potency
Both this compound and Etizolam exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1][2] This mechanism is shared with traditional benzodiazepines and is responsible for their central nervous system depressant effects.[1][2]
Preclinical data indicates that Etizolam is significantly more potent than Diazepam, with estimates ranging from 6 to 10 times greater potency in various pharmacological effects.[3] In contrast, the potency of this compound relative to Diazepam appears to vary depending on the specific effect being measured. One preclinical study in rodents reported that this compound has a similar potency to Diazepam in suppressing hyperemotionality, fighting behavior, and pentylenetetrazol-induced convulsions. However, this compound was found to be more potent than Diazepam in reducing spontaneous locomotor activity, while being less potent in its anti-conflict, muscle relaxant, and some anticonvulsant effects (against maximal electroshock and strychnine-induced convulsions).
Table 1: Comparative Pharmacodynamics
| Parameter | This compound | Etizolam | Diazepam (Reference) |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | Positive allosteric modulator of the GABA-A receptor | Positive allosteric modulator of the GABA-A receptor |
| Relative Potency (vs. Diazepam) | Variable: Similar to more potent for some effects, less potent for others | 6-10 times more potent | 1x |
Pharmacokinetic Profile
This compound is characterized by a very short elimination half-life of approximately 3.5 hours; however, it has a major active metabolite, n-desalkylflurazepam, with a significantly longer half-life of 47-100 hours. Etizolam also has a relatively short mean elimination half-life of about 3.4 hours, with its active metabolite, α-hydroxyetizolam, having a half-life of approximately 8.2 hours.
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | Etizolam | Diazepam (Reference) |
| Mean Elimination Half-life (Parent) | ~3.5 hours | ~3.4 hours | 20-100 hours (parent and active metabolites) |
| Active Metabolite(s) | Yes (n-desalkylflurazepam) | Yes (α-hydroxyetizolam) | Yes (desmethyldiazepam, oxazepam, temazepam) |
| Half-life of Active Metabolite(s) | 47-100 hours | ~8.2 hours | 30-100 hours |
Preclinical Efficacy: A Comparative Overview
The following tables summarize the available preclinical data on the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of this compound and Etizolam. Due to the limited availability of quantitative data (e.g., ED50 values) for this compound, its efficacy is primarily described in relation to Diazepam based on published findings.
Table 3: Anxiolytic and Sedative Effects in Preclinical Models
| Effect | This compound | Etizolam | Diazepam (Reference) |
| Anxiolytic (Anti-conflict) | Less potent than Diazepam | Generally considered to have potent anxiolytic effects | ED50 values reported in various conflict tests |
| Sedative (Locomotor Activity) | More potent than Diazepam in reducing spontaneous locomotor activity | Exhibits sedative effects | Biphasic effects; sedation at higher doses |
Table 4: Anticonvulsant and Muscle Relaxant Effects in Preclinical Models
| Effect | This compound | Etizolam | Diazepam (Reference) |
| Anticonvulsant (vs. Pentylenetetrazol) | Same potency as Diazepam | Potent anticonvulsant effects | Effective against pentylenetetrazol-induced seizures |
| Anticonvulsant (vs. Maximal Electroshock) | Less potent than Diazepam | Data not available | Effective against maximal electroshock seizures |
| Muscle Relaxant | Less potent than Diazepam | Possesses muscle relaxant properties | ED50 values established in various models |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
1. GABA-A Receptor Binding Assay
-
Objective: To determine the binding affinity of a test compound to the GABA-A receptor.
-
Method: Radioligand displacement assays are performed using synaptic membrane preparations from rodent cerebral cortex. Membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (this compound or Etizolam). The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
2. In Vivo Behavioral Models
-
Animals: Male mice or rats are commonly used.
-
Drug Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to behavioral testing.
-
Anxiolytic Activity (Anti-conflict Test): This test is based on the principle that anxiolytic drugs increase behaviors that have been suppressed by punishment. For example, in a conditioned suppression of drinking test, thirsty rats are trained to lick a drinking tube to receive a water reward, but licking is also intermittently paired with a mild electric shock. Anxiolytic compounds increase the number of licks during the punished periods.
-
Sedative Activity (Locomotor Activity): Spontaneous locomotor activity is measured in an open-field arena. The total distance traveled, number of line crossings, and rearing frequency are recorded over a specific period. A reduction in these parameters is indicative of a sedative effect.
-
Anticonvulsant Activity:
-
Pentylenetetrazol (PTZ)-induced Seizures: Animals are administered a convulsive dose of PTZ, and the ability of the test compound to prevent or delay the onset of clonic and tonic seizures is measured.
-
Maximal Electroshock (MES) Test: A brief electrical stimulus is delivered through corneal or ear electrodes to induce a tonic hindlimb extension seizure. The ability of the test compound to prevent this seizure is assessed.
-
-
Muscle Relaxant Activity (Rotarod Test): The ability of an animal to maintain its balance on a rotating rod is assessed. A drug-induced impairment of performance (i.e., falling off the rod) is indicative of muscle relaxation or motor incoordination.
Visualizing the Pathways and Processes
Figure 1. Mechanism of action of this compound and Etizolam at the GABA-A receptor.
References
Confirming the Structure of Flutazolam Metabolites Using High-Resolution Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the structural elucidation of Flutazolam metabolites. It includes detailed experimental protocols, data presentation in structured tables, and visualizations to aid in understanding the metabolic pathways and analytical workflows.
Introduction to this compound Metabolism
This compound, a benzodiazepine derivative, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of this compound results in the formation of several metabolites, some of which may possess pharmacological activity. Understanding the metabolic fate of this compound is crucial for a complete pharmacokinetic and pharmacodynamic characterization of the drug. The major metabolic pathways for benzodiazepines include N-dealkylation, hydroxylation, and glucuronide conjugation.
High-Resolution Mass Spectrometry in Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in drug metabolism studies. Its high mass accuracy and resolving power enable the determination of the elemental composition of metabolites, providing a high degree of confidence in their identification. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and sensitive detection of metabolites in complex biological matrices.
Identified and Proposed Metabolites of this compound
While N-desalkylflurazepam is a well-documented major active metabolite of this compound, a complete profile of its metabolites identified through HRMS is not extensively available in the public domain.[1] Based on the known metabolic pathways of similar benzodiazepines, the following table outlines the confirmed and proposed metabolites of this compound, along with their expected mass spectrometric data.
| Metabolite ID | Proposed Structure/Name | Biotransformation | Exact Mass [M+H]⁺ (Da) | Key Diagnostic Fragments (Proposed) |
| M1 | This compound (Parent) | - | 377.1068 | - |
| M2 | N-desalkylflurazepam | N-dealkylation | 289.0544 | 253.06, 233.05, 205.05 |
| M3 | Hydroxy-flutazolam | Hydroxylation | 393.1017 | Loss of H₂O, fragmentation of the benzodiazepine core |
| M4 | Hydroxy-N-desalkylflurazepam | N-dealkylation, Hydroxylation | 305.0493 | Loss of H₂O, fragmentation of the benzodiazepine core |
| M5 | This compound Glucuronide | Glucuronidation | 553.1385 | Neutral loss of glucuronic acid (176.0321 Da) |
| M6 | Hydroxy-flutazolam Glucuronide | Hydroxylation, Glucuronidation | 569.1334 | Neutral loss of glucuronic acid (176.0321 Da) |
| M7 | N-desalkylflurazepam Glucuronide | N-dealkylation, Glucuronidation | 465.0861 | Neutral loss of glucuronic acid (176.0321 Da) |
Experimental Protocol: LC-HRMS for this compound Metabolite Identification in Human Urine
This protocol provides a general framework for the identification of this compound metabolites in human urine samples using LC-HRMS.
1. Sample Preparation
-
Enzymatic Hydrolysis (for glucuronide cleavage):
-
To 1 mL of urine, add 50 µL of β-glucuronidase from E. coli and 500 µL of 0.1 M phosphate buffer (pH 6.8).
-
Incubate at 37°C for 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elute the metabolites with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-HRMS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both full scan MS and MS/MS spectra.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.
-
3. Data Analysis
-
Utilize metabolite identification software to search the acquired data for expected metabolites based on accurate mass and isotopic pattern.
-
Manually inspect the MS/MS spectra to confirm the structure of potential metabolites by interpreting the fragmentation patterns.
Visualizing the Metabolic Pathway and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway of this compound and the experimental workflow for its analysis.
Caption: Proposed metabolic pathway of this compound.
References
A Comparative Analysis of the Half-Life of Flutazolam and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic half-lives of the benzodiazepine Flutazolam and its primary active metabolites. The data presented is intended to support research and development activities by offering a clear overview of the duration of action and potential for accumulation of these compounds.
Comparative Half-Life Data
| Compound | Type | Half-Life (t½) |
| This compound | Parent Drug | 3.5 hours[1] |
| N-desalkylflurazepam (Norflurazepam) | Active Metabolite | 47 - 100 hours[1] |
| N-desmethylthis compound | Active Metabolite | Not readily available in literature |
Experimental Protocols
The determination of the half-life of this compound and its metabolites typically involves in vivo pharmacokinetic studies in human subjects. Below is a generalized experimental protocol based on standard methodologies for benzodiazepine analysis.
Objective: To determine the pharmacokinetic profile and elimination half-life of this compound and its active metabolites in human plasma.
Study Design:
-
Participants: A cohort of healthy adult volunteers.
-
Administration: A single oral dose of this compound.
-
Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 0.5 mL aliquot of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Utilize a C18 reverse-phase column to separate this compound and its metabolites from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and each metabolite to ensure selectivity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound and its metabolites in each plasma sample.
-
Plot the plasma concentration versus time data for each analyte.
-
Calculate the elimination half-life (t½) from the terminal elimination phase of the concentration-time curve using appropriate pharmacokinetic software. The half-life is determined using the formula: t½ = 0.693 / kₑ, where kₑ is the elimination rate constant.
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic conversion of this compound to its major active metabolite, N-desalkylflurazepam.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] This diagram outlines the signaling pathway.
References
Safety Operating Guide
Proper Disposal Procedures for Flutazolam in a Laboratory Setting
The disposal of Flutazolam, a benzodiazepine, is governed by stringent regulations due to its classification as a controlled substance. All procedures must comply with federal, state, and local laws, such as those set by the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2] The primary principle for disposal is to render the substance "non-retrievable," meaning its physical or chemical state is permanently and irreversibly altered, making it unusable for all practical purposes.[3]
Core Disposal Protocol
1. Personal Protective Equipment (PPE) and Handling: Before handling this compound for disposal, consult the Safety Data Sheet (SDS). Wear appropriate PPE, including protective gloves, and work in a well-ventilated area or under a chemical hood to avoid inhalation or skin contact.[4]
2. Waste Identification and Segregation:
-
Identify all materials containing this compound waste, including expired or unwanted pure substances, contaminated lab materials (e.g., gloves, vials), and diluted solutions.
-
Keep this compound waste in its original container or a compatible, sealed, and clearly labeled hazardous waste container.
-
Store the waste separately from other chemicals to prevent incompatible reactions and ensure it is stored in a secure, locked cabinet as required for controlled substances.
3. Selection of Disposal Method: Researchers must choose a DEA-compliant disposal method. The two primary pathways are utilizing a reverse distributor or performing on-site destruction. Flushing down drains or mixing with undesirable substances like coffee grounds is no longer considered sufficient by the DEA.
4. Documentation: Proper record-keeping is a critical component of compliance.
-
On-Site Destruction: Before destroying the substance, researchers must complete the DEA Form 41, "Registrant Record of Controlled Substances Destroyed." This form requires signatures from two authorized employees of the registrant.
-
All Disposal Events: Maintain a detailed disposition record, documenting the substance's name, quantity, and date of disposal. These records must be kept for a minimum of two to five years, depending on institutional and state requirements.
Data Presentation: Comparison of Approved Disposal Methods
| Disposal Method | Description | Key Requirements & Considerations |
| Reverse Distributor | A third-party entity registered with the DEA to handle and dispose of controlled substances. | Procedure: Contact a registered reverse distributor to arrange for pickup or delivery. Paperwork: Requires transfer records (DEA Form 222 for Schedule I/II substances; invoices for III-V). Cost: Incurs a fee based on the type and quantity of the substance. Compliance: This is a common and highly recommended method for ensuring compliance. |
| On-Site Destruction | The registrant destroys the substance at their location, rendering it non-retrievable. | Procedure: Must use a method that permanently alters the drug. Options include commercial chemical digestion systems (e.g., Rx Destroyer™) or mixing with latex paint and allowing it to solidify. Paperwork: DEA Form 41 must be completed prior to destruction and retained on file. Witness: Requires two authorized employees to witness and sign off on the destruction. |
| Incineration | Disposal via a licensed hazardous waste or medical waste incinerator. | Procedure: Often managed through the institution's Environmental Health & Safety (EHS) office or a licensed waste hauler. Compliance: The incinerator must be permitted to handle pharmaceutical and/or hazardous waste. Segregation: Waste must be packaged and labeled according to specific institutional and transporter guidelines. |
Experimental Protocols: Detailed Disposal Methodologies
Protocol 1: Disposal via Reverse Distributor
-
Identify Waste: Securely store and quantify the this compound waste that requires disposal.
-
Contact Distributor: Identify and establish an account with a DEA-registered reverse distributor. Your institution's EHS office may have a preferred vendor.
-
Complete Paperwork: The reverse distributor will provide instructions for completing the necessary transfer documents (e.g., invoices for Schedule IV substances like this compound).
-
Package for Shipment: Package the waste materials securely as instructed by the distributor to prevent breakage or leakage during transport.
-
Arrange Transfer: Schedule a pickup by the reverse distributor or deliver the substance to their registered location via a contract carrier.
-
Retain Records: Keep copies of all transfer records and shipping documents for a minimum of two to five years.
Protocol 2: On-Site Destruction Using a Chemical Digestion System
-
Prepare for Destruction: In a designated and well-ventilated area, two authorized employees must be present to witness the entire process.
-
Complete DEA Form 41: Fill out the "Registrant Record of Controlled Substances Destroyed" form with all required information (registrant details, drug inventory, method of destruction) before proceeding.
-
Add Substance to System: Following the manufacturer's instructions, add the this compound waste to the commercial chemical digestion system (e.g., a container with activated charcoal).
-
Activate System: Add the required deactivating agent (often water) to the container, seal it, and agitate as directed to ensure the substance is fully adsorbed and rendered non-retrievable.
-
Final Disposal of Container: Once the process is complete, the sealed container, now containing the neutralized waste, may be placed in the regular chemical or hazardous waste stream for pickup by a licensed waste management company.
-
Sign and File Records: Both employees must sign the completed DEA Form 41. File the original form with the registrant's controlled substance records and maintain it for the required retention period.
Mandatory Visualization: Disposal Workflow
Caption: Decision workflow for the compliant disposal of this compound waste.
References
Safe Handling of Flutazolam: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the safe handling of Flutazolam in a laboratory setting. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the recommendations below are based on best practices for handling potent benzodiazepine analogs and information from SDSs of structurally related compounds. All laboratory personnel must adhere to their institution's specific safety protocols and conduct a thorough risk assessment before handling this compound.
This compound is a benzodiazepine derivative with sedative, muscle relaxant, anticonvulsant, and anxiolytic properties. Due to its pharmacological activity, it should be handled with care to prevent accidental exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize the risk of exposure through inhalation, dermal contact, or ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should have a long cuff extending over the lab coat sleeve. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, low-permeability lab coat or gown with long sleeves and elastic cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powder outside of a containment enclosure to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk during laboratory operations.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation.
-
Before starting, ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and place them inside the containment enclosure.
2. Donning PPE:
-
Put on all required personal protective equipment as specified in the table above before approaching the containment enclosure.
3. Weighing and Handling:
-
Carefully weigh the desired amount of this compound powder on an analytical balance inside the enclosure.
-
Use smooth, deliberate movements to avoid generating airborne dust.
-
If dissolving the powder, add the solvent to the vessel containing the powder slowly to prevent splashing. Cap the vessel securely before mixing.
4. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment within the containment enclosure using an appropriate solvent (e.g., 70% ethanol) and wiping with disposable towels.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
5. Doffing PPE:
-
Remove PPE in the designated area, ensuring not to contaminate skin or clothing.
-
Remove the outer pair of gloves first, followed by the lab coat, eye protection, and inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., vials, weigh boats) | Place in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
